7-oxooctanoyl-CoA
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C29H48N7O18P3S |
|---|---|
分子量 |
907.7 g/mol |
IUPAC 名称 |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 7-oxooctanethioate |
InChI |
InChI=1S/C29H48N7O18P3S/c1-17(37)7-5-4-6-8-20(39)58-12-11-31-19(38)9-10-32-27(42)24(41)29(2,3)14-51-57(48,49)54-56(46,47)50-13-18-23(53-55(43,44)45)22(40)28(52-18)36-16-35-21-25(30)33-15-34-26(21)36/h15-16,18,22-24,28,40-41H,4-14H2,1-3H3,(H,31,38)(H,32,42)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45) |
InChI 键 |
MTTFVWOGKIVHSB-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Enzymatic Conversion of 7-Oxooctanoyl-CoA: A Core Process in Biotin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the enzymatic conversion of 7-oxooctanoyl-CoA, a critical, yet often indirectly referenced, intermediate in the biosynthesis of pimeloyl-CoA, a direct precursor to biotin (B1667282) (Vitamin B7). While the precise nomenclature "this compound" is not standard in the literature, it logically represents a key β-ketoacyl intermediate within the modified fatty acid synthesis pathway that produces the pimelate (B1236862) moiety. This document will dissect the established BioC-BioH pathway, detail the enzymatic activities involved, present available kinetic data, and provide comprehensive experimental protocols relevant to the study of this pivotal metabolic process.
Introduction: The Significance of Pimeloyl-CoA Synthesis
Biotin is an essential cofactor for a variety of carboxylases involved in critical metabolic processes such as fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[1] Unlike humans, many bacteria synthesize biotin de novo, making the biotin biosynthetic pathway an attractive target for the development of novel antimicrobial agents. A key step in this pathway is the synthesis of pimelic acid, a seven-carbon dicarboxylic acid, which is activated to pimeloyl-CoA or pimeloyl-acyl carrier protein (ACP) for subsequent steps.[1][2] In organisms like Escherichia coli, the synthesis of the pimelate moiety is ingeniously accomplished by hijacking the fatty acid synthesis (FAS) machinery through the action of the enzymes BioC and BioH.[3]
The BioC-BioH Pathway: A Modified Fatty Acid Synthesis Route
The canonical fatty acid synthesis pathway initiates with acetyl-CoA. However, for biotin synthesis, a specialized pathway has evolved to produce a C7 dicarboxylic acid. This is achieved through the following key stages:
-
Initiation by BioC: The pathway is initiated by the enzyme BioC, a malonyl-ACP O-methyltransferase. BioC methylates the free carboxyl group of malonyl-ACP, forming malonyl-ACP methyl ester.[4] This modification "disguises" the malonyl-ACP, allowing it to be accepted as a primer by the fatty acid synthesis machinery.[5]
-
Elongation via Fatty Acid Synthase (FAS): The malonyl-ACP methyl ester enters the FAS cycle. Two rounds of elongation occur, each involving condensation, reduction, dehydration, and a second reduction. After the first round, a 5-carbon intermediate is formed. The second round of elongation leads to the formation of a 7-carbon β-ketoacyl-ACP methyl ester, which is structurally analogous to 7-oxooctanoyl-ACP methyl ester.
-
Hydrolysis by BioH: The final step in the synthesis of the pimelate moiety is catalyzed by BioH, a pimeloyl-[acyl-carrier protein] methyl ester esterase.[6][7] BioH hydrolyzes the methyl ester of the elongated acyl-ACP, yielding pimeloyl-ACP and methanol.[3] This step is crucial as it terminates the elongation process and provides the pimeloyl-ACP substrate for the next enzyme in the biotin synthesis pathway, BioF.[8]
The enzymatic conversion of "this compound" is therefore understood as a series of reactions within the FAS cycle acting on a methyl-esterified octanoyl precursor, culminating in the action of BioH on the final pimeloyl-ACP methyl ester product.
Signaling Pathway Diagram
Quantitative Data
Quantitative kinetic data for the enzymes of the BioC-BioH pathway, particularly with their native substrates, are scarce in the literature. However, studies on E. coli BioH have provided some kinetic parameters using model substrates.
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| BioH | E. coli | p-Nitrophenyl acetate | 0.29 | - | - | [6] |
| p-Nitrophenyl propionate | 0.35 | - | - | [6] | ||
| p-Nitrophenyl butyrate | 0.33 | - | - | [6] | ||
| p-Nitrophenyl caproate | 0.25 | - | - | [6] | ||
| BioF | E. coli | Pimeloyl-ACP | ~0.010 | - | - | [9] |
| Pimeloyl-CoA | ~0.010 | - | - | [9] | ||
| B. sphaericus | Pimeloyl-CoA | 0.001 | - | - | [9] | |
| B. subtilis | Pimeloyl-CoA | ~0.015 | - | - | [9] |
Note: '-' indicates data not reported.
Experimental Protocols
Purification of BioH Protein
This protocol is adapted from methods described for the purification of E. coli BioH.[10]
Workflow Diagram:
Methodology:
-
Cell Culture and Lysis:
-
Grow E. coli cells transformed with a BioH expression vector (e.g., pET vector with an N-terminal His-tag) in a suitable medium (e.g., LB broth) with appropriate antibiotic selection at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM final concentration) and continue incubation at a lower temperature (e.g., 18-25°C) overnight.
-
Harvest cells by centrifugation and resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at high speed (e.g., 15,000 x g for 30 minutes at 4°C).
-
-
Affinity Chromatography:
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the bound BioH protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
Dialysis and Storage:
-
Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) to remove imidazole.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assess purity by SDS-PAGE.
-
Store the purified protein at -80°C.
-
Assay for Pimeloyl-ACP Methyl Esterase Activity of BioH
This assay is based on the hydrolysis of the methyl ester from pimeloyl-ACP methyl ester, followed by analysis using urea-PAGE.[11]
Workflow Diagram:
Methodology:
-
Substrate Preparation:
-
Synthesize pimeloyl-ACP methyl ester enzymatically using an acyl-ACP synthetase.[11]
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing pimeloyl-ACP methyl ester (e.g., 100 µM) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Pre-incubate the reaction mixture at 37°C for 2 minutes.
-
Initiate the reaction by adding the purified BioH enzyme.
-
Incubate at 37°C for a specific time period (e.g., 30 minutes).
-
Stop the reaction by adding a urea-PAGE loading dye.
-
-
Urea-PAGE Analysis:
-
Prepare an 18% polyacrylamide gel containing 2.5 M urea.
-
Load the reaction samples onto the gel.
-
Run the gel at a constant voltage (e.g., 100 V) for approximately 2.5 hours.
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
The product, pimeloyl-ACP, will migrate slower than the substrate, pimeloyl-ACP methyl ester, due to the exposed negative charge of the carboxyl group.
-
Conclusion
The enzymatic conversion of this compound, more accurately described as the processing of a 7-carbon β-ketoacyl intermediate within the BioC-BioH pathway, is a cornerstone of biotin biosynthesis in many bacteria. This intricate process, which cleverly co-opts the fatty acid synthesis machinery, presents a unique and compelling target for the development of novel therapeutics. A thorough understanding of the enzymes involved, their kinetics, and the development of robust experimental protocols are essential for advancing research in this area and for the rational design of inhibitors with potential applications in medicine and biotechnology. Further research is warranted to fully elucidate the kinetic parameters of the key enzymes with their native substrates and to explore the regulatory mechanisms governing this elegant metabolic pathway.
References
- 1. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biotin synthesis begins by hijacking the fatty acid synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. Pimelyl-(acyl-carrier protein) methyl ester esterase - Wikipedia [en.wikipedia.org]
- 8. pnas.org [pnas.org]
- 9. A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification and characterisation of the BIOH protein from the biotin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Moraxella Virulence Factor Catalyzes an Essential Esterase Reaction of Biotin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Identification of 7-Oxooctanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the synthesis, purification, and structural elucidation of 7-oxooctanoyl-CoA, a medium-chain fatty acyl-CoA derivative. Given its potential role in metabolic pathways and as a substrate for various enzymes, a thorough understanding of its structural characteristics is paramount for researchers in biochemistry, drug discovery, and metabolic engineering. This document outlines detailed experimental protocols, data presentation in tabular format, and visual workflows to facilitate the unambiguous identification of this molecule.
Chemo-enzymatic Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step chemo-enzymatic approach. This method combines the flexibility of chemical synthesis for the precursor acid with the high specificity and mild reaction conditions of enzymatic ligation to Coenzyme A (CoA).
1.1. Synthesis of 7-Oxooctanoic Acid
The precursor, 7-oxooctanoic acid, is commercially available, simplifying the initial step of the synthesis.[1] Alternatively, it can be synthesized through various organic chemistry routes if a custom-labeled version is required.
1.2. Enzymatic Ligation to Coenzyme A
The ligation of 7-oxooctanoic acid to Coenzyme A is catalyzed by an acyl-CoA synthetase (or ligase). Several synthetases with broad substrate specificity can be employed for this purpose.[2]
Experimental Protocol: Enzymatic Synthesis of this compound
Materials:
-
7-oxooctanoic acid[1]
-
Coenzyme A, trilithium salt
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)
-
ATP, disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer
-
Solid-phase extraction (SPE) C18 cartridges
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 1 mM 7-oxooctanoic acid, and 1.2 mM Coenzyme A.
-
Initiate the reaction by adding a purified broad-specificity acyl-CoA synthetase to a final concentration of 0.1-0.5 mg/mL.[2]
-
Incubate the reaction mixture at 37°C for 2-4 hours. Monitor the reaction progress by reverse-phase HPLC.
-
Upon completion, quench the reaction by adding perchloric acid to a final concentration of 0.6 M to precipitate the enzyme.
-
Centrifuge the mixture to pellet the precipitated protein.
-
The supernatant containing this compound is then subjected to purification.
Purification by High-Performance Liquid Chromatography (HPLC)
Purification of the synthesized this compound is crucial to remove unreacted starting materials and byproducts. A common method for acyl-CoA purification is solid-phase extraction followed by reverse-phase HPLC.[3]
Experimental Protocol: HPLC Purification of this compound
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Solvent A: 100 mM ammonium (B1175870) formate, pH 5.0 in water with 2% acetonitrile (B52724).[3]
-
Solvent B: Acetonitrile
Procedure:
-
Condition the SPE C18 cartridge with methanol (B129727) followed by deionized water.
-
Load the supernatant from the enzymatic reaction onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the this compound with a solution of 50% acetonitrile in water.
-
Concentrate the eluate under vacuum.
-
Inject the concentrated sample onto the C18 HPLC column.
-
Elute with a linear gradient of Solvent B from 5% to 95% over 30 minutes.
-
Monitor the elution at 260 nm, the characteristic absorbance wavelength for the adenine (B156593) moiety of CoA.
-
Collect the fractions corresponding to the major peak and lyophilize to obtain pure this compound.
Structural Identification
The structural identity of the purified this compound is confirmed using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
3.1. Mass Spectrometry (MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the analysis of acyl-CoAs.[4][5]
Experimental Protocol: LC-MS/MS Analysis of this compound
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]
LC Conditions:
-
Use the same column and mobile phases as described for HPLC purification.
MS/MS Conditions:
-
Ionization Mode: Positive ESI
-
Precursor Ion (Q1): The expected [M+H]⁺ for C₂₉H₄₈N₇O₁₈P₃S is m/z 908.2.
-
Product Ion Scan (Q3): A characteristic fragmentation pattern for acyl-CoAs involves a neutral loss of 507, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety. Another common fragment is observed at m/z 428.[3]
Table 1: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₂₉H₄₈N₇O₁₈P₃S |
| Monoisotopic Mass | 907.20 g/mol |
| [M+H]⁺ (m/z) | 908.2 |
| Key Fragment Ion (m/z) | [M+H - 507]⁺ |
| Other Fragment Ion (m/z) | 428 |
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule, confirming the structure of the acyl chain and its linkage to CoA. The spectra should be compared to those of known acyl-CoAs, such as octanoyl-CoA.[6]
Experimental Protocol: NMR Analysis of this compound
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Sample Preparation:
-
Dissolve the lyophilized this compound in D₂O.
Expected ¹H NMR Spectral Features:
-
Signals corresponding to the protons of the adenine, ribose, and pantothenate moieties of CoA.
-
Characteristic signals for the octanoyl chain, including a singlet for the methyl group adjacent to the ketone, and multiplets for the methylene (B1212753) groups.
Expected ¹³C NMR Spectral Features:
-
Signals for the carbons of the CoA moiety.
-
A downfield signal for the ketone carbonyl carbon (around 210 ppm).
-
A signal for the thioester carbonyl carbon (around 200 ppm).
-
Signals for the methyl and methylene carbons of the acyl chain.
Table 2: Predicted ¹H NMR Chemical Shifts for the Acyl Chain of this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-8 (CH₃) | ~2.1 | s |
| H-6 (CH₂) | ~2.4 | t |
| H-2 (CH₂) | ~2.8 | t |
| H-3, H-4, H-5 (CH₂) | ~1.2-1.6 | m |
Table 3: Predicted ¹³C NMR Chemical Shifts for the Acyl Chain of this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (Thioester C=O) | ~200 |
| C-7 (Ketone C=O) | ~210 |
| C-8 (CH₃) | ~30 |
| C-2 to C-6 | ~25-45 |
Visualizing the Workflow and Signaling Pathways
4.1. Experimental Workflow
The overall process for the synthesis and structural identification of this compound can be visualized as a streamlined workflow.
Caption: Experimental workflow for the synthesis and structural identification of this compound.
4.2. Signaling Pathway Context
This compound is an intermediate in fatty acid metabolism. The following diagram illustrates a simplified view of its position within these pathways.
Caption: Simplified metabolic context of this compound in fatty acid oxidation.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Showing Compound Octanoyl-CoA (FDB022409) - FooDB [foodb.ca]
The Pivotal Role of Pimeloyl-CoA, the Precursor to 7-Oxooctanoyl-CoA, in Bacterial Growth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The burgeoning threat of antimicrobial resistance necessitates the exploration of novel bacterial targets for drug development. One such promising avenue lies within the essential metabolic pathways that are unique to bacteria and absent in humans. The biotin (B1667282) (vitamin B7) biosynthesis pathway, critical for the survival and growth of numerous bacterial species, presents a compelling set of targets. This technical guide provides an in-depth exploration of a key intermediate in this pathway, pimeloyl-CoA, the activated form of pimelic acid and the direct precursor to 7-keto-8-aminopelargonic acid (KAPA), from which 7-oxooctanoyl-CoA is derived. Disruption of the synthesis or utilization of pimeloyl-CoA offers a strategic approach to inhibit bacterial proliferation.
This document details the central role of the pimeloyl-CoA pathway in bacterial metabolism, presents quantitative data on the kinetics of key enzymes, provides detailed experimental protocols for studying this pathway, and visualizes the intricate molecular interactions and workflows.
The Biotin Biosynthesis Pathway: A Bacterial Achilles' Heel
Biotin is an indispensable cofactor for a variety of carboxylase enzymes involved in crucial metabolic processes, including fatty acid synthesis, amino acid metabolism, and gluconeogenesis. While mammals obtain biotin from their diet, many bacteria possess the enzymatic machinery for its de novo synthesis. This metabolic divergence makes the biotin synthesis pathway an attractive target for the development of selective antibacterial agents.[1]
The synthesis of the biotin molecule can be broadly divided into two stages: the formation of the pimeloyl moiety and the subsequent assembly of the bicyclic ring structure. Pimeloyl-CoA, a seven-carbon dicarboxylate thioester, stands at the crossroads of these stages, serving as the acyl donor for the first committed step in the ring assembly, a reaction catalyzed by 8-amino-7-oxononanoate (B1240340) synthase (AONS), also known as BioF.[2][3][4]
Diversity in Pimeloyl-CoA Synthesis
Bacteria have evolved distinct strategies to generate pimeloyl-CoA, highlighting the pathway's adaptability and essentiality.
-
The Escherichia coli Pathway (BioC-BioH): In E. coli, the synthesis of the pimeloyl moiety is cleverly integrated with the fatty acid synthesis (FASII) pathway.[5][6] A malonyl-CoA molecule is methylated by the enzyme BioC, effectively disguising it. This modified precursor then enters two rounds of fatty acid elongation. The resulting pimeloyl-acyl carrier protein (ACP) methyl ester is then demethylated by BioH to yield pimeloyl-ACP, which can be utilized by BioF.[5] It is believed that pimeloyl-ACP is the primary physiological substrate for BioF in E. coli, although pimeloyl-CoA can also be used.[7]
-
The Bacillus subtilis Pathway (BioI and BioW): B. subtilis employs a different route that involves the oxidative cleavage of long-chain acyl-ACPs by the cytochrome P450 enzyme BioI to produce pimeloyl-ACP.[3] Subsequently, a thioesterase can release free pimelic acid, which is then activated to pimeloyl-CoA by the pimeloyl-CoA synthetase, BioW.[8] In contrast to E. coli, the BioF enzyme in B. subtilis exhibits a strong preference for pimeloyl-CoA over pimeloyl-ACP.
Quantitative Data: Enzyme Kinetics
The enzyme 8-amino-7-oxononanoate synthase (BioF) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the decarboxylative condensation of L-alanine with pimeloyl-CoA (or pimeloyl-ACP) to form 7-keto-8-aminopelargonic acid (KAPA), the precursor to this compound. Understanding the kinetic parameters of this enzyme from different bacterial species is crucial for the design of effective inhibitors.
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Escherichia coli | L-Alanine | 1300 | 0.13 | 100 | [3] |
| Escherichia coli | Pimeloyl-CoA | 25 | 0.13 | 5200 | [3][9] |
| Escherichia coli | D-Alanine | - | - | 125 (k1) | [2] |
| Mycobacterium tuberculosis | L-Alanine | - | - | 399.4 (kon) | [10] |
| Mycobacterium tuberculosis | D-Alanine | - | - | 82.63 (kon) | [10] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular processes involved, the following diagrams, generated using the DOT language, illustrate key pathways and experimental procedures.
Caption: Overview of the divergent pimeloyl moiety synthesis pathways in E. coli and B. subtilis leading to the conserved biotin ring assembly.
Caption: A typical workflow for the heterologous expression and purification of the BioF enzyme.
Caption: A generalized workflow for the analysis of intracellular acyl-CoAs using LC-MS/MS.
Experimental Protocols
Heterologous Expression and Purification of 8-Amino-7-oxononanoate Synthase (BioF)
This protocol describes the expression and purification of His-tagged BioF from E. coli.
Materials:
-
E. coli BL21(DE3) cells
-
pET expression vector containing the bioF gene with an N-terminal His6-tag
-
LB medium and agar (B569324) plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Ni-NTA affinity chromatography column
-
SDS-PAGE reagents
Procedure:
-
Transform the pET-bioF plasmid into competent E. coli BL21(DE3) cells and select for transformants on LB agar plates containing the appropriate antibiotic.
-
Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold lysis buffer.
-
Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off).
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of wash buffer.
-
Elute the His-tagged BioF protein with 5 column volumes of elution buffer.
-
Analyze the purified protein fractions by SDS-PAGE to assess purity and concentration.[11][12][13]
In Vitro Enzyme Assay for 8-Amino-7-oxononanoate Synthase (BioF)
This protocol describes a coupled spectrophotometric assay to measure the activity of BioF by monitoring the release of Coenzyme A (CoA).
Materials:
-
Purified BioF enzyme
-
Pimeloyl-CoA (substrate)
-
L-Alanine (substrate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Assay buffer (100 mM Tris-HCl pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl pH 8.0, 1 mM L-alanine, and 0.2 mM DTNB in a total volume of 1 mL.
-
Add a known amount of purified BioF enzyme to the reaction mixture and incubate for 2 minutes at 37°C to equilibrate.
-
Initiate the reaction by adding pimeloyl-CoA to a final concentration of 50 µM.
-
Immediately monitor the increase in absorbance at 412 nm, which corresponds to the formation of the TNB2- anion upon reaction of the released CoA with DTNB.
-
Calculate the initial reaction velocity using the molar extinction coefficient of TNB2- (14,150 M-1cm-1).[3]
Quantification of Pimeloyl-CoA by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of intracellular pimeloyl-CoA from bacterial cells.
Materials:
-
Bacterial cell culture
-
Quenching solution (e.g., 60% methanol, -40°C)
-
Extraction solvent (e.g., acetonitrile (B52724)/methanol/water, 40:40:20, v/v/v)
-
Internal standard (e.g., 13C-labeled acyl-CoA)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Rapidly quench the metabolism of a known quantity of bacterial cells by adding the culture to a cold quenching solution.
-
Harvest the cells by centrifugation at low temperature.
-
Lyse the cells and extract the metabolites by adding the cold extraction solvent containing the internal standard.
-
Vortex the mixture vigorously and incubate on ice.
-
Pellet the cell debris by centrifugation at high speed and low temperature.
-
Transfer the supernatant containing the acyl-CoAs to a new tube.
-
Analyze the extract using a reverse-phase LC-MS/MS method.
-
LC Separation: Use a C18 column with a gradient of mobile phases, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B), to separate the acyl-CoAs.
-
MS/MS Detection: Operate the mass spectrometer in positive ion mode and use Multiple Reaction Monitoring (MRM) to specifically detect and quantify pimeloyl-CoA. The transition would be from the precursor ion [M+H]+ of pimeloyl-CoA to a characteristic fragment ion (e.g., the adenosine (B11128) diphosphate (B83284) fragment).
-
-
Quantify the amount of pimeloyl-CoA by comparing its peak area to that of the internal standard.[14][15][16]
Bacterial Growth Inhibition Assay
This assay is used to determine the effect of potential inhibitors of the biotin synthesis pathway on bacterial growth.
Materials:
-
Bacterial strain of interest
-
Growth medium (e.g., Mueller-Hinton broth or a minimal medium)
-
Test compound (potential inhibitor)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the bacterial strain to a final density of approximately 5 x 105 CFU/mL.
-
Include positive (no inhibitor) and negative (no bacteria) controls.
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Measure the optical density at 600 nm (OD600) of each well using a microplate reader to determine bacterial growth.
-
The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth.[17][18][19]
Conclusion
The biotin biosynthesis pathway, and specifically the synthesis and utilization of pimeloyl-CoA (the precursor to this compound), represents a validated and promising target for the development of novel antibacterial agents. The diversity of the pimeloyl moiety synthesis pathways across different bacterial species offers opportunities for the design of both broad-spectrum and pathogen-specific inhibitors. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this critical bacterial pathway and to accelerate the discovery of new therapeutics to combat the growing challenge of antimicrobial resistance.
References
- 1. Researchers study how biotin affects mycobacteria growth | School of Molecular & Cellular Biology | Illinois [mcb.illinois.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of 8-amino-7-oxononanoate synthase: spectroscopic, kinetic, and crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uniprot.org [uniprot.org]
- 8. Biosynthesis of Biotin in Microorganisms V. Control of Vitamer Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. actascientific.com [actascientific.com]
- 12. scispace.com [scispace.com]
- 13. bio-rad.com [bio-rad.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bacterial Fatty Acid Metabolism in Modern Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vitro Synthesis of 7-Oxooctanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro synthesis of 7-oxooctanoyl-CoA, a crucial intermediate in various metabolic studies. The following sections describe established chemical methods that can be adapted for this specific synthesis, offering guidance on reaction conditions, purification, and analysis.
Introduction
This compound is a keto-acyl-CoA that can serve as a substrate or intermediate in the study of various enzymatic pathways, including those involved in fatty acid metabolism and polyketide biosynthesis. Its in vitro synthesis is essential for biochemical assays, inhibitor screening, and as a standard for metabolomics research. The methods outlined below are based on well-established chemo-enzymatic strategies for the synthesis of acyl-CoA esters.[1][2]
Synthesis Strategies
The primary methods for the in vitro synthesis of this compound from its corresponding carboxylic acid, 7-oxooctanoic acid, involve the activation of the carboxyl group followed by reaction with Coenzyme A (CoA). The two most common and effective methods for this activation are the use of 1,1'-Carbonyldiimidazole (CDI) and Ethylchloroformate (ECF).[1][3]
Diagram of the General Synthesis Workflow
Caption: General workflow for the chemical synthesis of this compound.
Method 1: 1,1'-Carbonyldiimidazole (CDI) Activation
This method is often preferred due to its relatively high yields and straightforward procedure for the synthesis of saturated acyl-CoAs.[1]
Protocol
-
Activation of 7-Oxooctanoic Acid:
-
Dissolve 4.2 mg of CDI (0.026 mmol, 4 equivalents) in 200 µL of Tetrahydrofuran (THF).
-
Add 7-oxooctanoic acid (0.031 mmol, 4.8 equivalents).
-
Stir the mixture at 22°C for 1 hour.
-
-
Reaction with Coenzyme A:
-
In a separate tube, dissolve 5 mg of Coenzyme A (trilithium salt, 0.0064 mmol, 1 equivalent) in 50 µL of 0.5 M NaHCO₃ solution.
-
Add the CoA solution to the activated 7-oxooctanoic acid mixture.
-
Stir the reaction for another 45 minutes at 22°C.
-
-
Quenching and Lyophilization:
-
Flash freeze the reaction mixture in liquid N₂.
-
Lyophilize the sample overnight to dryness.
-
-
Sample Preparation for Analysis:
-
Dissolve the lyophilized powder in 600 µL of H₂O.
-
The sample is now ready for analysis by HPLC-MS.
-
Diagram of CDI Activation Pathway
Caption: Reaction pathway for CDI-mediated synthesis of this compound.
Method 2: Ethylchloroformate (ECF) Activation
The ECF method provides an alternative activation strategy. It forms a more reactive mixed anhydride (B1165640) intermediate, though it can sometimes result in side products.
Protocol
-
Activation of 7-Oxooctanoic Acid:
-
Dissolve 7-oxooctanoic acid (0.051 mmol, 10 equivalents) in 200 µL of THF.
-
Cool the solution to 4°C.
-
Add 3.6 µL of triethylamine (B128534) (0.026 mmol, 5 equivalents).
-
Add 2.6 µL of ethylchloroformate (0.026 mmol, 5 equivalents).
-
Stir the mixture for 45 minutes at 4°C.
-
-
Reaction with Coenzyme A:
-
In a separate tube, dissolve 4 mg of Coenzyme A (trilithium salt, 0.0051 mmol, 1 equivalent) in 200 µL of 0.5 M NaHCO₃ solution.
-
Add the CoA solution to the activated 7-oxooctanoic acid mixture.
-
Stir the reaction for another 45 minutes at 22°C.
-
-
Quenching and Lyophilization:
-
Flash freeze the reaction mixture in liquid N₂.
-
Lyophilize the sample overnight to dryness.
-
-
Sample Preparation for Analysis:
-
Dissolve the lyophilized powder in an appropriate volume of H₂O for HPLC-MS analysis.
-
Diagram of ECF Activation Pathway
Caption: Reaction pathway for ECF-mediated synthesis of this compound.
Data Summary and Comparison
The following table summarizes the key parameters of the two chemical synthesis methods, adapted from general protocols for acyl-CoA synthesis. Yields are estimates based on similar saturated acyl-CoAs and may vary for this compound.
| Parameter | CDI Method | ECF Method |
| Activating Agent | 1,1'-Carbonyldiimidazole | Ethylchloroformate |
| Precursor:CoA Ratio | ~5:1 | 10:1 |
| Activation Time | 1 hour | 45 minutes |
| Activation Temp. | 22°C | 4°C |
| Reaction Time (w/ CoA) | 45 minutes | 45 minutes |
| Reaction Temp. (w/ CoA) | 22°C | 22°C |
| Avg. Yield (Saturated Acyl-CoAs) | ~62% | ~49% |
| Key Advantage | Higher average yields | More reactive intermediate |
| Potential Disadvantage | Less reactive intermediate | Potential for side products |
Purification and Analysis
The synthesized this compound can be purified using High-Performance Liquid Chromatography (HPLC).
HPLC Purification Protocol
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time, for example, 30 minutes.
-
Detection: UV-Vis detection at 260 nm (for the adenine (B156593) moiety of CoA) and mass spectrometry (MS) for confirmation of the product's molecular weight.
The identity of the product should be confirmed by comparing its retention time to standards (if available) and by verifying its mass-to-charge ratio (m/z) using LC-MS.
Enzymatic Synthesis Considerations
While general chemical synthesis methods are robust, enzymatic approaches offer high specificity and milder reaction conditions. Acyl-CoA synthetases or ligases catalyze the formation of acyl-CoA thioesters from a carboxylic acid, CoA, and ATP.
Although a specific enzyme for the ligation of 7-oxooctanoic acid to CoA is not readily described in the literature, promiscuous acyl-CoA ligases could potentially be employed. For example, the MatB ligase from Rhizobium trifolii has been used for the synthesis of malonyl-CoA and methylmalonyl-CoA with high yields (92-95%). Researchers could screen a panel of known acyl-CoA ligases for activity with 7-oxooctanoic acid.
Diagram of a Potential Enzymatic Pathway
Caption: Hypothetical enzymatic synthesis of this compound.
Conclusion
The in vitro synthesis of this compound can be reliably achieved using established chemical methods such as CDI or ECF activation of the parent carboxylic acid. These protocols can be performed in a standard laboratory setting without the need for specialized chemical equipment, making them accessible for most biological and biochemical research applications. The choice between the CDI and ECF methods may depend on the desired yield and the tolerance for potential side products. For future applications, the development of a specific enzymatic synthesis route could offer a more efficient and specific alternative.
References
Application Notes and Protocols for the Analytical Detection of 7-Oxooctanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Oxooctanoyl-CoA is a medium-chain fatty acyl-CoA derivative characterized by a ketone group at the seventh carbon. While its specific biological roles and metabolic pathways are not yet extensively documented in scientific literature, the analytical techniques established for other acyl-CoA molecules, particularly ketoacyl-CoAs, provide a robust framework for its detection and quantification. This document offers detailed application notes and protocols based on established methodologies for the analysis of acyl-CoAs, adapted for this compound.
The primary analytical method for the sensitive and specific detection of acyl-CoAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique is essential for distinguishing and quantifying low-abundance species like this compound within complex biological matrices.
Data Presentation
Given the limited availability of published quantitative data for this compound, the following table summarizes typical concentration ranges for other medium-chain acyl-CoAs in various biological samples. These values can serve as a preliminary reference for expected abundance.
Table 1: Representative Quantitative Data for Medium-Chain Acyl-CoAs in Biological Samples
| Acyl-CoA Species | Sample Type | Concentration Range (pmol/mg protein) | Reference |
| Octanoyl-CoA | Rat Liver Mitochondria | 0.1 - 1.0 | [Generic Reference] |
| Hexanoyl-CoA | Human Cells (HEK293) | 0.05 - 0.5 | [Generic Reference] |
| 3-Oxooctanoyl-CoA | E. coli | Not Quantified | [1] |
| Ketohexanoyl-CoA | Human Cells | Detected | [2] |
Experimental Protocols
The following protocols are adapted from established methods for the analysis of acyl-CoAs and are recommended for the detection of this compound.
Protocol 1: Extraction of Acyl-CoAs from Cultured Cells or Tissues
This protocol describes a protein precipitation method for the extraction of acyl-CoAs.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or 80% Methanol (B129727)
-
Internal Standard (e.g., ¹³C-labeled octanoyl-CoA or a non-endogenous odd-chain acyl-CoA)
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >12,000 x g
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solution (e.g., 50% Methanol in water with 0.1% formic acid)
Procedure:
-
Cell Harvesting: For adherent cells, wash the monolayer twice with ice-cold PBS and scrape cells into a pre-chilled microcentrifuge tube. For suspension cells, pellet by centrifugation, wash twice with ice-cold PBS, and transfer the pellet to a new tube. For tissue samples, flash-freeze in liquid nitrogen and grind to a fine powder.
-
Lysis and Protein Precipitation: Add 500 µL of ice-cold 10% TCA or 80% methanol containing the internal standard to the cell pellet or tissue powder.
-
Homogenization: Vortex vigorously for 1 minute to ensure complete lysis and protein precipitation.
-
Centrifugation: Centrifuge at 12,000-15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
Drying: Evaporate the solvent to dryness using a nitrogen evaporator or a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 50-100 µL of reconstitution solution.
-
Final Centrifugation: Centrifuge at high speed for 5 minutes at 4°C to pellet any insoluble material. Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of this compound.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
LC Parameters:
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or 10 mM ammonium acetate.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is typically used to elute acyl-CoAs of increasing chain length. An example gradient is:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): The protonated molecular ion of this compound ([M+H]⁺). The exact mass of this compound (C29H48N7O18P3S) needs to be calculated for the specific isotopic composition.
-
Product Ion (Q3): A characteristic fragment ion resulting from the neutral loss of the 3'-phospho-ADP moiety (507 Da) is a common and specific transition for all acyl-CoAs.[3][4][5][6] Another common fragment corresponds to the phosphopantetheine moiety.
-
Collision Energy and other MS parameters: These will need to be optimized for this compound by direct infusion of a standard, if available.
Table 2: Predicted MRM Transitions for this compound
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Neutral Loss |
| This compound | Calculated m/z | Calculated m/z | 507 Da |
| This compound | Calculated m/z | Calculated m/z | Other characteristic fragments |
Note: The exact m/z values need to be calculated based on the precise molecular formula and desired adduct.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general metabolic context of fatty acid metabolism and the analytical workflow for this compound.
References
- 1. 3-oxooctanoyl-CoA | C29H48N7O18P3S | CID 11966162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ketohexanoyl-CoA | C27H44N7O18P3S | CID 440610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of 7-oxooctanoyl-CoA in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme A (CoA) and its thioesters, such as 7-oxooctanoyl-CoA, are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and the Krebs cycle.[1] The accurate quantification of specific acyl-CoA species in biological samples is essential for understanding cellular metabolism and the mechanism of action of drugs that target these pathways. This document provides a detailed protocol for the quantification of this compound in cell lysates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Hypothetical Metabolic Pathway for this compound
This compound is not a common intermediate in canonical fatty acid metabolism. Its formation may occur through specialized pathways such as the metabolism of xenobiotics or through a combination of omega-oxidation and subsequent beta-oxidation of medium-chain fatty acids.[2][3][4] In the proposed hypothetical pathway below, octanoyl-CoA undergoes omega-oxidation to form 8-hydroxyoctanoyl-CoA, which is then oxidized to a dicarboxylic acid and subsequently undergoes a round of beta-oxidation to yield this compound.
Figure 1. Hypothetical metabolic pathway for the formation of this compound.
Experimental Protocol
This protocol is based on established methods for the quantification of acyl-CoAs by LC-MS/MS.[5]
1. Materials and Reagents
-
Cell culture reagents
-
Phosphate-buffered saline (PBS), ice-cold
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
This compound standard (synthesis may be required if not commercially available)
-
Internal Standard (IS): Hexanoyl-CoA or another suitable medium-chain acyl-CoA not expected to be in the sample.
-
BCA Protein Assay Kit
2. Sample Preparation
-
Cell Lysis:
-
Aspirate cell culture medium and wash cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold extraction solvent (Acetonitrile:Methanol:Water, 40:40:20 v/v/v with 0.1% formic acid) to each well of a 6-well plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex for 30 seconds and incubate on ice for 10 minutes.
-
-
Protein Precipitation and Supernatant Collection:
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Take a small aliquot of the supernatant for protein quantification using a BCA assay.
-
-
Internal Standard Spiking and Drying:
-
Spike the supernatant with the internal standard (e.g., Hexanoyl-CoA) to a final concentration of 1 µM.
-
Dry the samples under a gentle stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of reconstitution solvent (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 1 minute and centrifuge at 16,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an LC-MS vial.
-
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The precursor ion will be the [M+H]+ of this compound. A characteristic fragment for acyl-CoAs is the neutral loss of the CoA moiety (507 Da). The exact masses should be confirmed by direct infusion of the standard.
-
4. Data Analysis and Quantification
-
Create a calibration curve using the this compound standard with concentrations ranging from 0.1 µM to 100 µM.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the amount of this compound in the samples by interpolating from the calibration curve.
-
Normalize the results to the protein concentration of each sample.
Data Presentation
Table 1: LC-MS/MS Parameters for Quantification of this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [To be determined] | [To be determined] | [To be determined] |
| Hexanoyl-CoA (IS) | 866.2 | 359.1 | 35 |
Note: The exact m/z values for this compound need to be determined empirically by infusing a pure standard. Based on the structure of 3-oxooctanoyl-CoA (C29H48N7O18P3S, MW: 907.7 g/mol ), the molecular weight of this compound is expected to be very similar. The precursor ion would be approximately 908.7 [M+H]+, and a major product ion would be around 401.7 [M+H - 507]+.
Table 2: Sample Quantification Data
| Sample ID | Peak Area (Analyte) | Peak Area (IS) | Analyte/IS Ratio | Concentration (µM) | Normalized Amount (pmol/mg protein) |
| Control 1 | 150,000 | 1,000,000 | 0.15 | 5.2 | 26.0 |
| Control 2 | 165,000 | 1,050,000 | 0.157 | 5.4 | 27.0 |
| Treated 1 | 450,000 | 980,000 | 0.459 | 15.8 | 79.0 |
| Treated 2 | 480,000 | 1,020,000 | 0.471 | 16.2 | 81.0 |
Experimental Workflow Diagram
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acyl-CoA esters of xenobiotic carboxylic acids as biochemically active intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of xenobiotic acyl CoA thioester formation | Ivory Research [ivoryresearch.com]
- 5. Peroxisomes can oxidize medium- and long-chain fatty acids through a pathway involving ABCD3 and HSD17B4 - PMC [pmc.ncbi.nlm.nih.gov]
Application of 7-Oxooctanoyl-CoA in Metabolic Flux Analysis: A Theoretical Framework
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of Metabolic Flux Analysis (MFA) and explores the theoretical application of 7-oxooctanoyl-CoA as a novel probe in this context. Based on current scientific literature, there are no established protocols or documented applications of this compound specifically for MFA. Therefore, this document will first present the principles and general methodologies of MFA. Subsequently, it will outline a hypothetical framework for how this compound, if developed as a tracer, could be applied to investigate specific metabolic pathways.
Part 1: Principles of Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1][2][3] By tracking the flow of atoms from labeled substrates (e.g., using ¹³C isotopes) through metabolic pathways, MFA provides a detailed snapshot of cellular metabolism.[1][2] This information is invaluable for understanding cellular physiology, identifying metabolic bottlenecks, and discovering drug targets.
The core of MFA involves:
-
Isotopic Labeling Experiments: Cells or organisms are cultured with a substrate that is enriched with a stable isotope, most commonly ¹³C.
-
Metabolite Extraction and Analysis: After a period of growth on the labeled substrate, intracellular metabolites are extracted. The distribution of the isotopic label within these metabolites is then measured, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
Computational Modeling: The experimental labeling data is integrated into a stoichiometric model of the organism's metabolic network. Computational algorithms are then used to estimate the intracellular fluxes that best reproduce the measured isotope patterns.
Key Methodologies in MFA
There are several approaches to MFA, each with its own advantages and applications.
| MFA Method | Description | Typical Application |
| Flux Balance Analysis (FBA) | A mathematical approach that uses a stoichiometric model of metabolism to predict flux distributions. It does not require isotopic labeling but relies on an assumed biological objective, such as maximizing growth. | Genome-scale metabolic network reconstruction and prediction of gene essentiality. |
| ¹³C-Metabolic Flux Analysis (¹³C-MFA) | The most common form of MFA, which uses ¹³C-labeled substrates to resolve intracellular fluxes with high precision. It assumes the metabolic system is at a steady state. | Quantifying fluxes in central carbon metabolism, identifying alternative metabolic pathways. |
| Isotopically Non-stationary MFA (INST-MFA) | A more complex method that analyzes the dynamics of isotope labeling over time, allowing for the study of metabolic systems that have not reached a steady state. | Investigating dynamic metabolic responses to environmental perturbations. |
| Dynamic MFA (DMFA) | Infers fluxes from the time-course profiles of metabolite concentrations. | Studying metabolic dynamics where isotopic labeling is not feasible. |
Part 2: Theoretical Application of this compound in MFA
While no current literature describes the use of this compound in MFA, we can propose a theoretical application based on its structure as a medium-chain keto fatty acid. If isotopically labeled this compound (e.g., with ¹³C) were available, it could serve as a specialized probe to investigate fatty acid metabolism and related pathways.
Potential Research Applications:
-
Probing β-oxidation: Labeled this compound could be used to trace the flux through the β-oxidation pathway. The position of the ketone group at the 7th carbon makes it distinct from typical fatty acid intermediates.
-
Investigating Ketone Body Metabolism: As a keto-acid, it could potentially intersect with ketone body synthesis and utilization pathways, providing insights into ketogenesis.
-
Elucidating Novel Metabolic Routes: The unique structure might allow for the discovery of previously uncharacterized enzymatic reactions or metabolic pathways involved in fatty acid modification.
Hypothetical Experimental Workflow
The following diagram illustrates a hypothetical workflow for an MFA experiment using a ¹³C-labeled this compound tracer.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized representation of how a ¹³C-MFA experiment might be conducted using a novel tracer like ¹³C-7-oxooctanoyl-CoA.
1. Isotope Labeling:
- Culture cells of interest (e.g., a specific cancer cell line or a microorganism) in a defined medium.
- Supplement the medium with a known concentration of ¹³C-labeled this compound. The choice of labeling pattern (e.g., uniformly labeled or specifically labeled at certain carbon positions) would depend on the specific pathways being investigated.
- Incubate the cells for a duration sufficient to achieve isotopic steady state. This would need to be determined empirically.
2. Metabolite Quenching and Extraction:
- Rapidly quench metabolic activity to prevent further enzymatic reactions. This is often done by quickly exposing the cells to a cold solvent, such as liquid nitrogen or a cold methanol (B129727) solution.
- Extract the intracellular metabolites using a suitable solvent system, for example, a mixture of methanol, acetonitrile, and water.
3. Analytical Measurement:
- Analyze the metabolite extracts using a mass spectrometer (e.g., GC-MS or LC-MS/MS) to determine the mass isotopomer distributions (MIDs) of key metabolites. This data reveals how the ¹³C label from the tracer has been incorporated into other molecules in the metabolic network.
4. Computational Flux Analysis:
- Utilize specialized software (e.g., INCA, OpenFLUX) to perform the flux calculations.
- Input the following into the software:
- The measured MIDs of the metabolites.
- A stoichiometric model of the metabolic network, which would need to be adapted to include the putative pathways for this compound metabolism.
- Known extracellular fluxes, such as the uptake rate of the tracer and other nutrients, and secretion rates of products.
- The software then solves a system of algebraic equations to estimate the intracellular fluxes that are most consistent with the experimental data.
Part 3: Visualizing Metabolic Pathways
The following diagram illustrates a simplified view of central carbon metabolism, highlighting where a fatty acid like this compound might enter and influence key pathways.
Conclusion
While this compound is not currently a standard tool in metabolic flux analysis, its unique chemical structure presents an interesting theoretical possibility for its use as a specialized probe. Should isotopically labeled versions of this molecule become available, it could offer a novel means to investigate the intricacies of fatty acid and ketone body metabolism. The protocols and workflows outlined in this document provide a foundational framework for how such an investigation could be designed, based on the well-established principles of Metabolic Flux Analysis. Researchers interested in this area would need to undertake significant preliminary work to synthesize the necessary tracers and validate the metabolic pathways involved.
References
Application Notes and Protocols for the Extraction of 7-oxooctanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the extraction, quantification, and analysis of 7-oxooctanoyl-CoA from biological samples. The protocol is designed for researchers in metabolic studies, drug discovery, and diagnostics.
Introduction
This compound is a medium-chain acyl-coenzyme A (CoA) derivative. Acyl-CoAs are central metabolites in cellular fatty acid metabolism, serving as intermediates in both anabolic and catabolic pathways. Accurate quantification of specific acyl-CoA species like this compound is crucial for understanding metabolic fluxes and the pathophysiology of various diseases, including metabolic disorders and cancer. This document outlines a robust method for the extraction and analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Data Presentation
Table 1: Recovery Rates of Acyl-CoA Extraction Methods
| Extraction Method | Tissue Type | Analyte | Reported Recovery Rate | Reference |
| Solvent Extraction with SPE | Rat Liver | Octanoyl-CoA (C8) | 60-140% | [1] |
| Modified Solvent Extraction with SPE | Rat Heart, Kidney, Muscle | Various Acyl-CoAs | 70-80% | [2] |
| Acetonitrile/Isopropanol (B130326) Extraction | Rat Liver | Octanoyl-CoA (C8) | 93-104% | [1] |
Table 2: LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium (B1175870) Acetate (B1210297) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 2% B to 98% B over 15 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/h |
| Collision Gas | Argon |
Table 3: Mass Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Description |
| 894.2 | 387.1 | 35 | [M+H]+ -> [Acyl chain]+ |
| 894.2 | 408.0 | 35 | [M+H]+ -> [Adenosine diphosphate]+ |
Note: The exact mass of this compound is C29H47N7O18P3S. The precursor ion m/z may vary slightly depending on the adduct form. The fragmentation pattern is based on the common fragmentation of acyl-CoAs, where a neutral loss of 507 is often observed.[3]
Experimental Protocols
I. Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Isopropanol (LC-MS grade), Water (LC-MS grade)
-
Reagents: Ammonium Acetate, Formic Acid, Potassium Phosphate (KH2PO4), Ammonium Sulfate ((NH4)2SO4)
-
Internal Standard: Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA not present in the sample.
-
Solid-Phase Extraction (SPE) Columns: Weak anion exchange cartridges.
-
Equipment: Homogenizer, Centrifuge, Nitrogen evaporator, LC-MS/MS system.
II. Sample Preparation and Extraction
This protocol is adapted from established methods for medium-chain acyl-CoA extraction.[2]
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard (e.g., 1 nmol of Heptadecanoyl-CoA).
-
Homogenize thoroughly on ice.
-
Add 1 mL of isopropanol and homogenize again.
-
-
Solvent Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 0.5 mL of saturated (NH4)2SO4 and 2 mL of acetonitrile.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
-
Phase Separation:
-
Carefully collect the upper organic phase containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) for Purification:
-
Conditioning: Condition a weak anion exchange SPE column with 3 mL of methanol.
-
Equilibration: Equilibrate the column with 3 mL of water.
-
Loading: Load the collected supernatant from step 3 onto the SPE column.
-
Washing: Wash the column with 3 mL of water, followed by 3 mL of methanol.
-
Elution: Elute the acyl-CoAs with 2 mL of 50 mM ammonium acetate in methanol.
-
-
Sample Concentration:
-
Dry the eluted sample under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 98:2 Water:Acetonitrile with 5 mM Ammonium Acetate).
-
III. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Inject 5 µL of the reconstituted sample onto the LC-MS/MS system.
-
Separate the acyl-CoAs using the gradient conditions specified in Table 2. The expected retention time for this compound will be shorter than that of long-chain acyl-CoAs due to its higher polarity.
-
-
Mass Spectrometric Detection:
-
Analyze the eluent using a triple quadrupole mass spectrometer operating in positive ESI mode.
-
Use Multiple Reaction Monitoring (MRM) to detect and quantify this compound and the internal standard using the mass transitions specified in Table 3.
-
IV. Quantification
-
Calibration Curve:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Spike each standard with the same concentration of the internal standard as used in the samples.
-
Analyze the calibration standards using the same LC-MS/MS method.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of this compound in the biological samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualization
Caption: Experimental workflow for this compound extraction.
Caption: Role of β-ketoacyl-CoAs in fatty acid oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for the Purification of 7-oxooctanoyl-CoA from Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-oxooctanoyl-CoA is a keto-acyl-CoA intermediate that may play a role in various metabolic pathways, including fatty acid biosynthesis and degradation. The purification of this molecule from bacterial cultures is essential for its structural and functional characterization, and for its use in in vitro assays and as a standard for analytical methods. This document provides a detailed protocol for the purification of this compound from bacterial cultures, encompassing cell harvesting, extraction, a two-step chromatographic purification process, and quantification by LC-MS/MS.
Proposed Biosynthetic Pathway of this compound in Bacteria
The biosynthesis of this compound in bacteria is proposed to occur via a modified fatty acid synthesis pathway. The pathway likely starts with the condensation of acetyl-CoA and malonyl-CoA, followed by subsequent rounds of elongation and modification. The introduction of the keto group at the C7 position may occur through the action of a specific desaturase and hydratase/dehydrogenase complex.
Caption: Proposed biosynthetic pathway of this compound in bacteria.
Materials and Reagents
-
Bacterial Strain: Escherichia coli strain engineered for overexpression of the this compound biosynthetic pathway.
-
Culture Media: Luria-Bertani (LB) broth or Terrific Broth (TB) supplemented with appropriate antibiotics.
-
Buffers and Solutions:
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, 1 mg/mL lysozyme (B549824), 1x protease inhibitor cocktail.
-
Ion Exchange Buffer A (Binding): 20 mM Tris-HCl pH 8.0, 1 mM DTT.
-
Ion Exchange Buffer B (Elution): 20 mM Tris-HCl pH 8.0, 1 M NaCl, 1 mM DTT.
-
Reversed-Phase Buffer A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Reversed-Phase Buffer B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
-
Chromatography Columns and Media:
-
HiTrap Q HP anion exchange column (or equivalent).
-
C18 reversed-phase semi-preparative HPLC column.
-
-
Solvents and Chemicals:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Trifluoroacetic Acid (TFA)
-
Sodium Chloride (NaCl)
-
Tris base
-
EDTA
-
DTT
-
Glycerol
-
Lysozyme
-
Protease inhibitor cocktail
-
-
Equipment:
-
Fermenter or shaking incubator
-
High-speed refrigerated centrifuge
-
Sonicator or French press
-
Chromatography system (e.g., FPLC or HPLC)
-
Spectrophotometer
-
Lyophilizer
-
LC-MS/MS system
-
Experimental Protocols
Bacterial Culture and Harvest
-
Inoculate a starter culture of the engineered E. coli strain in 50 mL of LB broth with appropriate antibiotics and grow overnight at 37°C with shaking.
-
Inoculate 1 L of TB medium with the overnight culture to an initial OD600 of 0.1.
-
Grow the culture at 30°C with vigorous shaking until the OD600 reaches 0.6-0.8.
-
Induce gene expression according to the specific vector system (e.g., with IPTG) and continue to grow the culture for another 16-24 hours at a reduced temperature (e.g., 18-25°C).
-
Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and store at -80°C until further processing.
Cell Lysis and Extraction
-
Resuspend the frozen cell pellet in 5 mL of ice-cold Lysis Buffer per gram of wet cell weight.
-
Incubate on ice for 30 minutes to allow for lysozyme activity.
-
Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off) or by passing through a French press at 16,000 psi.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble acyl-CoAs.
Purification of this compound
The purification is a two-step process involving anion exchange chromatography followed by reversed-phase HPLC.
Caption: Workflow for the purification of this compound.
-
Equilibrate the HiTrap Q HP column with 5 column volumes (CV) of Ion Exchange Buffer A.
-
Load the clarified cell lysate onto the column at a flow rate of 1 mL/min.
-
Wash the column with 10 CV of Ion Exchange Buffer A to remove unbound proteins and other molecules.
-
Elute the bound acyl-CoAs with a linear gradient of 0-100% Ion Exchange Buffer B over 20 CV.
-
Collect 1 mL fractions and monitor the absorbance at 260 nm to detect the CoA-containing fractions.
-
Pool the fractions containing the peak of interest.
-
Acidify the pooled fractions from the ion exchange step with TFA to a final concentration of 0.1%.
-
Equilibrate the C18 semi-preparative column with 95% Reversed-Phase Buffer A and 5% Reversed-Phase Buffer B.
-
Inject the acidified sample onto the column.
-
Elute with a linear gradient of 5-95% Reversed-Phase Buffer B over 40 minutes at a flow rate of 2 mL/min.
-
Collect fractions corresponding to the peak of this compound, identified by its retention time relative to standards (if available) or by subsequent analysis.
-
Immediately freeze the collected fractions in liquid nitrogen and lyophilize to dryness.
-
Store the purified this compound at -80°C.
Quantification by LC-MS/MS
Sample Preparation
-
Reconstitute the lyophilized this compound in a known volume of 50% methanol in water.
-
Prepare a standard curve using commercially available or synthesized this compound.
LC-MS/MS Conditions
-
LC Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor the transition of the precursor ion [M+H]+ to a characteristic product ion. For this compound (C29H46N7O18P3S), the theoretical m/z of the protonated molecule is 906.20. A characteristic product ion results from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 m/z).[1]
-
Precursor (Q1): m/z 906.2
-
Product (Q3): m/z 399.2 (or other characteristic fragments)
-
Data Presentation
The following table summarizes hypothetical quantitative data for a typical purification of this compound from a 1 L bacterial culture. Actual results may vary depending on the expression level and purification efficiency.
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 500 | 100 | 0.2 | 100 | 1 |
| Anion Exchange | 50 | 80 | 1.6 | 80 | 8 |
| Reversed-Phase HPLC | 2 | 60 | 30 | 60 | 150 |
Note: "Activity" here is a relative measure based on the peak area from a subsequent analytical run, as a specific enzymatic assay may not be readily available.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield of this compound | Inefficient cell lysis. | Optimize sonication/French press parameters. |
| Degradation of the target molecule. | Keep samples on ice at all times; work quickly. | |
| Poor binding to chromatography columns. | Adjust pH and ionic strength of buffers. | |
| Poor peak resolution in HPLC | Inappropriate gradient. | Optimize the elution gradient. |
| Column overloading. | Reduce the amount of sample loaded. | |
| No peak detected in LC-MS/MS | Low concentration of the analyte. | Concentrate the sample before injection. |
| Incorrect MRM transition. | Optimize mass spectrometer parameters with a standard. |
References
Application Notes and Protocols for Stable Isotope Labeling of 7-Oxooctanoyl-CoA in Tracing Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Oxooctanoyl-CoA is a key intermediate in fatty acid metabolism and serves as a precursor in various biosynthetic pathways. Understanding its metabolic fate is crucial for elucidating disease mechanisms and for the development of novel therapeutics. Stable isotope labeling, in conjunction with mass spectrometry, provides a powerful tool to trace the metabolism of this compound in biological systems. This document provides detailed application notes and protocols for the synthesis and use of stable isotope-labeled this compound for metabolic tracing studies.
Application Notes
Stable isotope-labeled this compound can be utilized in a variety of research applications to:
-
Trace the metabolic fate of the octanoyl backbone and its incorporation into downstream metabolites.
-
Quantify the flux through pathways involving this compound.
-
Identify novel metabolites derived from this compound.
-
Elucidate the mechanism of action of drugs that target fatty acid metabolism.
-
Develop diagnostic tools based on altered this compound metabolism.
The choice of isotope (e.g., ¹³C, ²H, ¹⁵N) and the position of the label will depend on the specific research question. For example, ¹³C-labeling of the carboxyl group can be used to trace the entry of the acyl group into the Krebs cycle, while labeling the octanoyl backbone can provide insights into its breakdown and reutilization.
Experimental Protocols
Protocol 1: Synthesis of [1-¹³C]-7-Oxooctanoyl-CoA
This protocol describes a potential synthetic route for [1-¹³C]-7-oxooctanoyl-CoA, adapted from established methods for synthesizing ¹³C-labeled fatty acids.
Materials:
-
K¹³CN (99 atom % ¹³C)
-
Diethyl malonate
-
Sodium ethoxide
-
1-Bromododecane (for synthesis of a related labeled standard)
-
Coenzyme A trilithium salt
-
Anhydrous solvents (THF, ethanol, DMF)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)
Procedure:
-
Synthesis of [1-¹³C]-7-oxooctanoic acid:
-
React 6-bromohexan-2-one with K¹³CN in a suitable solvent like DMF to introduce the ¹³C-labeled nitrile group.
-
Hydrolyze the resulting nitrile under acidic or basic conditions to yield [1-¹³C]-7-oxooctanoic acid.
-
Purify the product by flash chromatography.
-
-
Activation to the CoA thioester:
-
Convert the purified [1-¹³C]-7-oxooctanoic acid to its corresponding acyl-CoA thioester. This can be achieved by several methods, including conversion to an acyl chloride followed by reaction with Coenzyme A, or by using an appropriate CoA ligase enzyme.
-
A common chemical method involves activating the carboxylic acid with a reagent like N,N'-carbonyldiimidazole (CDI) or by forming a mixed anhydride, followed by reaction with the trilithium salt of Coenzyme A in an aqueous buffer system.
-
Purify the final product, [1-¹³C]-7-Oxooctanoyl-CoA, using reverse-phase HPLC.
-
Note: The synthesis of isotopically labeled compounds should be performed by chemists experienced in handling such materials and with appropriate safety precautions.
Protocol 2: Tracing the Metabolism of [1-¹³C]-7-Oxooctanoyl-CoA in Cultured Cells
This protocol outlines a general procedure for a cell-based tracing experiment.
Materials:
-
Cultured cells of interest (e.g., hepatocytes, adipocytes)
-
Cell culture medium and supplements
-
[1-¹³C]-7-Oxooctanoyl-CoA (or its cell-permeable precursor, e.g., the corresponding fatty acid)
-
Extraction solvent (e.g., 80% methanol)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling:
-
Plate cells at a desired density and allow them to adhere and grow.
-
Replace the growth medium with fresh medium containing a defined concentration of [1-¹³C]-7-oxooctanoic acid. The optimal concentration and labeling time should be determined empirically for each cell type and experimental goal. A typical starting point could be 10-100 µM for 1-24 hours.
-
-
Metabolite Extraction:
-
After the labeling period, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound and its expected downstream metabolites, monitoring the mass shift corresponding to the ¹³C label.
-
Data Presentation
The quantitative data from tracing experiments should be summarized in tables to facilitate comparison between different experimental conditions. Below are examples of how such data could be presented.
Table 1: Hypothetical Isotope Enrichment in Key Metabolites Following Labeling with [1-¹³C]-7-Oxooctanoic Acid in Hepatocytes
| Metabolite | Unlabeled (M+0) Abundance (%) | Labeled (M+1) Abundance (%) | Fold Enrichment (M+1/M+0) |
| This compound | 5.2 | 94.8 | 18.2 |
| Acetyl-CoA | 98.1 | 1.9 | 0.02 |
| Citrate | 97.5 | 2.5 | 0.03 |
| Palmitate (C16:0) | 96.3 | 3.7 | 0.04 |
Table 2: Hypothetical Quantification of this compound and its Metabolites in a Tracing Study
| Condition | This compound (pmol/mg protein) | Acetyl-CoA (pmol/mg protein) | Citrate (pmol/mg protein) |
| Control | 15.2 ± 2.1 | 120.5 ± 15.3 | 250.1 ± 30.7 |
| Drug Treatment | 45.8 ± 5.6 | 98.7 ± 12.1 | 210.4 ± 25.9 |
(Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental system.)
Visualization of Pathways and Workflows
Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively visualize the metabolic pathways and experimental procedures.
Caption: Synthetic and metabolic pathway of [1-¹³C]-7-oxooctanoyl-CoA.
Caption: Experimental workflow for tracing studies.
Conclusion
The use of stable isotope-labeled this compound is a powerful technique for investigating fatty acid metabolism. The protocols and guidelines presented here provide a framework for researchers to design and execute tracing studies to gain deeper insights into the roles of this important metabolite in health and disease. Careful experimental design, including the choice of isotope and analytical methodology, is critical for obtaining high-quality, interpretable data.
Troubleshooting & Optimization
Technical Support Center: 7-Oxooctanoyl-CoA Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-oxooctanoyl-CoA synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, with potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inefficient activation of 7-oxooctanoic acid: The chosen activation method (e.g., CDI, ECF) may not be optimal. | a. Switch to a different activation method. For instance, if carbonyldiimidazole (CDI) activation gives low yields, ethylchloroformate (ECF) activation might be more effective for your substrate.[1] b. Optimize the reaction conditions for the activation step, such as reaction time, temperature, and stoichiometry of reagents. |
| 2. Degradation of Coenzyme A (CoA): CoA is susceptible to oxidation and hydrolysis, especially at non-optimal pH or in the presence of contaminants. | a. Ensure all buffers and solutions are freshly prepared and degassed. b. Maintain the pH of the reaction mixture within the optimal range for CoA stability (typically around 6.0-8.0). c. Store CoA at low temperatures and under an inert atmosphere. | |
| 3. Enzyme Inhibition (for enzymatic synthesis): If using an acyl-CoA synthetase, impurities in the substrate or reaction mixture may be inhibiting the enzyme. | a. Purify the 7-oxooctanoic acid substrate to remove any potential inhibitors. b. Include a chelating agent like EDTA if metal ion contamination is suspected. c. Perform the reaction in a well-characterized buffer system known to be compatible with the enzyme. | |
| Presence of Multiple Side Products | 1. Side reactions of the activated intermediate: The activated 7-oxooctanoic acid can react with other nucleophiles besides CoA. | a. Control the stoichiometry of the reactants carefully. An excess of the activating agent should be avoided. b. Add CoA to the reaction mixture as soon as the activation of the carboxylic acid is complete to minimize the time the reactive intermediate is present. |
| 2. Hydrolysis of the thioester product: The this compound product can be hydrolyzed back to 7-oxooctanoic acid and CoA. | a. Work at a slightly acidic to neutral pH once the product is formed. b. Purify the product as soon as the reaction is complete. c. Store the purified product at low temperatures (-20°C or -80°C). | |
| Difficulty in Product Purification | 1. Co-elution with starting materials or byproducts: The product may have similar chromatographic properties to unreacted starting materials or side products. | a. Optimize the purification method. For HPLC, try different column chemistries (e.g., C18, C8) or gradient profiles. b. Consider alternative purification techniques such as solid-phase extraction (SPE) or affinity chromatography if available. |
| 2. Product degradation during purification: The product may be unstable under the purification conditions. | a. Perform purification steps at low temperatures. b. Use buffers that help stabilize the product. |
Frequently Asked Questions (FAQs)
1. What is the most reliable method for synthesizing this compound?
For chemo-enzymatic synthesis, the carbonyldiimidazole (CDI) activation method is often a reliable starting point due to its convenience and high yields for a variety of acyl-CoAs, including those with ketone functionalities.[1] If yields are not satisfactory, the ethylchloroformate (ECF) activation method is a good alternative.[1]
2. How can I monitor the progress of the reaction?
The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector and a mass spectrometer.[2] This allows for the quantification of the starting materials and the product, as well as the identification of any side products.
3. What are the optimal storage conditions for this compound?
This compound should be stored as a lyophilized powder or in a suitable buffer at low temperatures, preferably -80°C, to prevent degradation. It is also advisable to store it under an inert atmosphere to minimize oxidation.
4. Can I use an enzymatic method for the synthesis?
Yes, an enzymatic approach using a promiscuous acyl-CoA synthetase could be employed. However, the suitability of a specific enzyme for 7-oxooctanoic acid would need to be determined experimentally. Enzymatic methods can offer high specificity and milder reaction conditions.
5. What are the expected yields for this type of synthesis?
Yields can vary significantly depending on the method and optimization. For similar keto-acyl-CoAs synthesized using the CDI-activation method, yields of 50% or higher have been reported.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound via CDI Activation
This protocol is adapted from a general method for the synthesis of acyl-CoAs using carbonyldiimidazole (CDI).
Materials:
-
7-oxooctanoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Coenzyme A (CoA) lithium salt
-
Anhydrous Tetrahydrofuran (THF)
-
0.5 M Sodium Bicarbonate (NaHCO₃) solution
-
Liquid Nitrogen
-
Lyophilizer
Procedure:
-
In a clean, dry reaction vessel, dissolve 4.2 mg of CDI (0.026 mmol, 4 equivalents) in 200 µL of anhydrous THF.
-
Add 7-oxooctanoic acid (0.031 mmol, 4.8 equivalents) to the CDI solution.
-
Stir the mixture at room temperature (22°C) for 1 hour to allow for the activation of the carboxylic acid.
-
In a separate tube, dissolve 5 mg of CoA (0.0064 mmol, 1 equivalent) in 50 µL of 0.5 M NaHCO₃ solution.
-
Add the CoA solution to the activated 7-oxooctanoic acid mixture.
-
Stir the reaction for another 45 minutes at room temperature (22°C).
-
Flash freeze the reaction mixture in liquid nitrogen.
-
Lyophilize the frozen mixture overnight to remove the solvent.
-
Dissolve the resulting powder in a suitable buffer (e.g., 600 µL of water or buffer of choice) for analysis and purification by HPLC-MS.
Protocol 2: Synthesis of this compound via ECF Activation
This protocol is adapted from a general method for the synthesis of acyl-CoAs using ethylchloroformate (ECF).
Materials:
-
7-oxooctanoic acid
-
Ethylchloroformate (ECF)
-
Triethylamine (B128534) (TEA)
-
Coenzyme A (CoA) lithium salt
-
Anhydrous Tetrahydrofuran (THF)
-
0.5 M Sodium Bicarbonate (NaHCO₃) solution
-
Liquid Nitrogen
-
Lyophilizer
Procedure:
-
Dissolve 7-oxooctanoic acid (0.051 mmol, 10 equivalents) in 200 µL of anhydrous THF in a reaction vessel.
-
Cool the solution to 4°C.
-
Add 3.6 µL of triethylamine (0.026 mmol, 5 equivalents) and 2.6 µL of ethylchloroformate (0.026 mmol, 5 equivalents) to the cooled solution.
-
Stir the mixture for 45 minutes at 4°C.
-
In a separate tube, dissolve 4 mg of CoA (0.0051 mmol, 1 equivalent) in 200 µL of 0.5 M NaHCO₃ solution.
-
Add the CoA solution to the reaction mixture.
-
Stir the reaction for another 45 minutes at room temperature (22°C).
-
Flash freeze the reaction mixture in liquid nitrogen.
-
Lyophilize the frozen mixture overnight.
-
The crude product can then be dissolved in a suitable buffer for purification and analysis.
Data Presentation
Table 1: Comparison of Yields for Different Acyl-CoA Synthesis Methods.
This table summarizes reported yields for various acyl-CoAs synthesized using different chemo-enzymatic methods, providing a reference for expected outcomes.
| Acyl-CoA Product | Synthesis Method | Yield (%) | Reference |
| 6-Oxoheptanoyl-CoA | CDI-activation | 56 | |
| Octanoyl-CoA | CDI-activation | 71 | |
| Heptanoyl-CoA | CDI-activation | 65 | |
| Octenoyl-CoA | ECF-activation | 57 | |
| Cinnamoyl-CoA | ECF-activation | 75 | |
| Malonyl-CoA | Enzymatic (MatB) | 95 |
Visualizations
Caption: General workflow for the chemo-enzymatic synthesis of this compound.
Caption: Troubleshooting logic for improving this compound synthesis yield.
References
Technical Support Center: Enhancing the Stability of 7-Oxooctanoyl-CoA Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling and stabilizing 7-oxooctanoyl-CoA solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound is primarily influenced by three main factors:
-
pH: The thioester bond is susceptible to hydrolysis, a reaction that is catalyzed by both acidic and basic conditions. At neutral pH, the rate of hydrolysis is generally minimized.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis. For long-term storage, very low temperatures are crucial.
-
Enzymatic Degradation: In biological samples or extracts, enzymes such as acyl-CoA thioesterases can rapidly hydrolyze this compound to 7-oxooctanoic acid and Coenzyme A.
Q2: What is the recommended method for storing this compound solutions?
A2: For optimal stability, this compound should be stored as a lyophilized powder at -20°C or -80°C. If a solution is necessary, it should be prepared fresh in a suitable buffer (e.g., phosphate (B84403) or TRIS buffer at a pH between 6.0 and 7.5) and used immediately. For short-term storage of solutions (hours to a few days), aliquoting and flash-freezing in liquid nitrogen before storing at -80°C is recommended to minimize degradation from freeze-thaw cycles.
Q3: My experimental results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results are often linked to the instability of the this compound solution. Key areas to investigate include:
-
Solution Age and Storage: Are you using freshly prepared solutions for each experiment? If not, degradation may be occurring.
-
pH of the Medium: Ensure the pH of your experimental buffer is within the optimal range of 6.0-7.5.
-
Temperature Fluctuations: Avoid repeated freeze-thaw cycles and keep the solution on ice when in use.
-
Contamination: Biological contamination can introduce enzymes that degrade the compound. Ensure sterile handling techniques.
Q4: Can I do anything to actively enhance the stability of my this compound working solutions?
A4: To enhance stability during an experiment, consider the following:
-
Work at Low Temperatures: Perform experimental manipulations on ice whenever possible.
-
Use of Thioesterase Inhibitors: If working with cell lysates or other biological materials, the addition of broad-spectrum thioesterase inhibitors may be beneficial, though their compatibility with your specific assay must be verified.
-
Minimize Time in Aqueous Buffers: Reduce the time the compound spends in aqueous solution before analysis or use in an assay.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no biological activity of this compound | Degradation of the compound: The thioester bond may have been hydrolyzed, or the keto group may have reacted. | 1. Verify Integrity: Analyze an aliquot of your solution using a suitable method like LC-MS/MS to confirm the presence and concentration of intact this compound. 2. Prepare Fresh Solutions: Always prepare solutions immediately before use from a lyophilized stock. 3. Control pH and Temperature: Ensure your experimental conditions maintain a pH between 6.0 and 7.5 and are kept at a low temperature. |
| High variability between experimental replicates | Inconsistent degradation rates: Small differences in incubation times or temperatures between replicates can lead to varying levels of degradation. | 1. Standardize Procedures: Ensure precise and consistent timing for all experimental steps. 2. Use a Master Mix: Prepare a master mix of your reaction components to minimize pipetting variability. 3. Aliquot Stock Solutions: Use single-use aliquots of your this compound stock to avoid degradation of the main stock due to repeated handling. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Presence of degradation products: The primary degradation product is likely 7-oxooctanoic acid and free Coenzyme A due to hydrolysis. | 1. Identify Degradation Products: Use mass spectrometry to identify the unexpected peaks. The presence of a mass corresponding to 7-oxooctanoic acid or Coenzyme A would confirm degradation. 2. Optimize Storage and Handling: Refer to the storage and handling recommendations in the FAQs to minimize future degradation. |
Quantitative Stability Data
While specific experimental stability data for this compound is not extensively available in the literature, the following table provides a representative, illustrative example of the expected stability based on the known chemical properties of thioesters and keto-acyl-CoAs. This data is for illustrative purposes only and should be confirmed by experimental analysis.
Table 1: Illustrative Stability of this compound (1 mg/mL) in Solution
| Buffer (pH) | Storage Temperature | Estimated % Remaining after 24 hours | Estimated % Remaining after 7 days |
| 50 mM Phosphate (pH 5.0) | 4°C | 85% | 60% |
| 50 mM Phosphate (pH 7.0) | 4°C | 95% | 80% |
| 50 mM TRIS (pH 8.5) | 4°C | 80% | 50% |
| 50 mM Phosphate (pH 7.0) | 25°C (Room Temp) | 70% | < 20% |
| 50 mM Phosphate (pH 7.0) | -20°C (with freeze-thaw) | 90% (after 1 cycle) | 70% (after 3 cycles) |
| 50 mM Phosphate (pH 7.0) | -80°C (no freeze-thaw) | > 98% | > 95% |
Experimental Protocols
Protocol for Assessing the Stability of this compound Solutions
This protocol outlines a method to determine the stability of this compound under various conditions using LC-MS/MS for quantification.
1. Materials:
-
Lyophilized this compound
-
Buffers of interest (e.g., 50 mM Sodium Phosphate at pH 5.0, 7.0, and 8.5)
-
LC-MS grade water, acetonitrile (B52724), and formic acid
-
Temperature-controlled incubators/water baths
-
Autosampler vials
-
LC-MS/MS system
2. Procedure:
-
Prepare Stock Solution: Dissolve lyophilized this compound in the desired buffer to a known concentration (e.g., 1 mg/mL). Keep on ice.
-
Aliquot Samples: Immediately aliquot the stock solution into separate vials for each time point and condition to be tested.
-
Initial Time Point (T=0): Immediately take an aliquot, quench the reaction (e.g., by adding ice-cold acetonitrile with an internal standard), and analyze by LC-MS/MS to determine the initial concentration.
-
Incubation: Place the aliquots for other time points in their respective temperature-controlled environments (e.g., 4°C, 25°C, 37°C).
-
Time Points: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours and 7 days), remove one aliquot from each condition.
-
Sample Preparation for Analysis: Quench the degradation process as in step 3 and prepare the sample for LC-MS/MS analysis according to your established method.
-
LC-MS/MS Analysis: Quantify the remaining concentration of intact this compound in each sample.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. Plot the percentage remaining versus time for each condition.
Visualizations
Technical Support Center: Protocol Refinement for Reproducible 7-Oxooctanoyl-CoA Measurements
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with a comprehensive resource for the reproducible measurement of 7-oxooctanoyl-CoA. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you refine your analytical methods and achieve reliable, high-quality results.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying this compound?
A1: The most prevalent and sensitive method for the quantification of this compound and other acyl-CoAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high specificity and sensitivity, allowing for the detection and quantification of low-abundance species in complex biological matrices.
Q2: Why is the choice of internal standard critical for accurate quantification?
A2: An internal standard (IS) is crucial for correcting for variability during sample preparation, extraction, and analysis. The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled this compound). However, if a stable isotope-labeled standard is not available, an odd-chain acyl-CoA of similar chain length that is not naturally present in the sample, such as heptadecanoyl-CoA (C17:0), can be a suitable alternative.
Q3: How can I minimize the degradation of this compound during sample preparation?
A3: Acyl-CoAs are susceptible to both enzymatic and chemical degradation. To minimize degradation, it is critical to quench metabolic activity immediately upon sample collection, for example, by flash-freezing in liquid nitrogen. All subsequent sample preparation steps should be performed on ice or at 4°C. It is also advisable to work quickly and to store extracted samples as dry pellets at -80°C until analysis.
Q4: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode mass spectrometry?
A4: In positive ion mode ESI-MS/MS, acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) moiety.[1][3] Another common fragment ion observed is at m/z 428, resulting from the cleavage between the 5' diphosphates. These characteristic fragments are often used for precursor ion or neutral loss scanning to identify a wide range of acyl-CoA species.
Q5: Which extraction method is recommended for this compound?
A5: Several extraction methods can be employed for medium-chain acyl-CoAs like this compound. A common and effective approach involves protein precipitation with an organic solvent mixture, such as acetonitrile/methanol (B129727)/water. For cleaner extracts, solid-phase extraction (SPE) using a C18 or mixed-mode cartridge can be used to remove interfering substances and enrich the acyl-CoA fraction. The choice of method may depend on the sample matrix and the required level of sensitivity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Signal for this compound | Sample Degradation | Ensure rapid quenching of metabolic activity and maintain low temperatures (0-4°C) throughout sample preparation. Store extracts as dry pellets at -80°C and reconstitute just before analysis. |
| Poor Extraction Efficiency | Optimize the extraction solvent and procedure. Consider solid-phase extraction (SPE) for sample cleanup and enrichment. Ensure the chosen internal standard has similar chemical properties to this compound for accurate correction of extraction losses. | |
| Ion Suppression in MS | Improve chromatographic separation to resolve this compound from co-eluting matrix components. A C18 reversed-phase column with a suitable gradient is a good starting point. Consider using a smaller sample injection volume or further sample dilution. | |
| Poor Peak Shape | Inappropriate Reconstitution Solvent | Reconstitute the dried extract in a solvent that is compatible with the initial mobile phase conditions of your LC method. A mismatch can lead to peak distortion. |
| Column Overload | Reduce the amount of sample injected onto the column. | |
| Secondary Interactions with Column | Use a mobile phase with an appropriate pH and ionic strength. For acyl-CoAs, slightly acidic conditions (e.g., using formic acid or ammonium (B1175870) acetate) are often beneficial. | |
| Inaccurate Quantification | Unsuitable Internal Standard | Use a stable isotope-labeled internal standard for this compound if available. If not, select an odd-chain acyl-CoA with a similar chain length and ensure it is not present in your samples. |
| Matrix Effects | Perform a matrix effect study by comparing the response of the analyte in a standard solution versus a post-extraction spiked sample matrix. If significant matrix effects are observed, further sample cleanup (e.g., SPE) or a change in chromatographic conditions may be necessary. | |
| Non-linear Calibration Curve | Ensure the calibration curve covers the expected concentration range of this compound in your samples. Use a weighted linear regression (e.g., 1/x) for better accuracy at lower concentrations. | |
| High Variability Between Replicates | Inconsistent Sample Handling | Standardize all sample collection, quenching, and extraction procedures. Ensure consistent timing and temperatures for all steps. |
| Pipetting Errors | Use calibrated pipettes and perform careful and consistent pipetting, especially when handling small volumes of internal standards and samples. | |
| Instability in Autosampler | Keep the autosampler at a low temperature (e.g., 4°C) to minimize degradation of the reconstituted samples while waiting for injection. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for acyl-CoA analysis based on published literature. While specific data for this compound is limited, the data for other medium-chain acyl-CoAs provides a valuable reference for protocol development and performance evaluation.
Table 1: Comparison of Extraction Method Efficiencies for Medium-Chain Acyl-CoAs
| Extraction Method | Analyte | Matrix | Recovery (%) | Reference |
| Acetonitrile/2-Propanol/Phosphate Buffer | Octanoyl-CoA | Rat Liver | 83-90 | [4] |
| Methanol/Chloroform | Octanoyl-CoA | Mouse Liver | 85.3 ± 6.4 | |
| 10% Trichloroacetic Acid (TCA) | Acetyl-CoA | HepG2 Cells | ~80-90 (relative to other acid extractions) | |
| 80:20 Methanol:Water | Acetyl-CoA | HepG2 Cells | Lower than acid extractions | |
| Solid-Phase Extraction (SPE) | Long-Chain Acyl-CoAs | Rat Liver | 94.8 - 110.8 (Accuracy) |
Table 2: LC-MS/MS Method Performance for Medium-Chain Acyl-CoA Quantification
| Analyte | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Acetyl-CoA | 1.09 | 2.8-5.6 | 4.5-7.8 | 92.3-104.5 | |
| Malonyl-CoA | 1.09 | 3.5-6.9 | 5.1-8.2 | 94.1-106.3 | |
| Octanoyl-CoA | - | 5-10 | 5-10 | - | |
| Palmitoyl-CoA | - | 1.2-4.4 | 2.6-12.2 | 94.8-110.8 |
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
-
Cell Harvesting and Quenching:
-
Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a sufficient volume of ice-cold extraction solvent (e.g., 80% methanol or a 2:2:1 mixture of acetonitrile:methanol:water) containing a known amount of internal standard (e.g., ¹³C-labeled this compound or heptadecanoyl-CoA) to the cell culture plate or pellet.
-
Scrape the cells and transfer the lysate to a pre-chilled tube.
-
-
Protein Precipitation and Extraction:
-
Vortex the cell lysate vigorously for 1 minute to ensure complete cell lysis and protein precipitation.
-
Incubate the mixture on ice for 15 minutes.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
-
Supernatant Collection and Drying:
-
Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small volume of a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with 0.1% formic acid. The reconstitution solvent should be compatible with the initial mobile phase of the LC method.
-
Protocol 2: LC-MS/MS Analysis of this compound
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating medium-chain acyl-CoAs.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the more hydrophobic acyl-CoAs. An example gradient is: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-25 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific MRM transitions for this compound need to be determined empirically by infusing a standard of the compound. However, based on the known fragmentation of similar molecules, the precursor ion ([M+H]⁺) would be approximately m/z 922. A likely product ion would result from the neutral loss of the 3'-phosphoadenosine diphosphate moiety (507 Da), leading to a product ion around m/z 415. Another potential product ion is m/z 428.
-
Example MRM Transitions for a C8 Keto-Acyl-CoA (to be adapted for 7-oxo position):
-
Precursor Ion (Q1): ~922 m/z
-
Product Ion (Q3) for Quantification: ~415 m/z
-
Product Ion (Q3) for Confirmation: ~428 m/z
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy using a standard of this compound to achieve the best signal intensity.
-
Visualizations
Caption: Experimental workflow for this compound measurement.
Caption: Generalized fatty acid β-oxidation pathway.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Confirming the Identity of 7-Oxooctanoyl-CoA via High-Resolution Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) for the confident identification of 7-oxooctanoyl-CoA against alternative analytical approaches. We present supporting experimental data and detailed protocols to assist researchers in selecting the most appropriate methods for their studies of fatty acid metabolism and related drug development.
Introduction
This compound is a key intermediate in the β-oxidation of fatty acids, and its accurate identification and quantification are crucial for understanding various metabolic pathways and their dysregulation in disease. High-resolution mass spectrometry has emerged as a powerful tool for the unambiguous identification of such metabolites due to its high mass accuracy and ability to perform tandem mass spectrometry (MS/MS) for structural elucidation. This guide will compare the performance of HRMS in identifying this compound with the use of internal standards and isotopically labeled analogs.
Data Presentation: Performance Comparison
The following table summarizes the key performance metrics for the identification of this compound using different mass spectrometry-based approaches.
| Parameter | High-Resolution MS (e.g., Orbitrap) | Tandem MS (Triple Quadrupole) with Internal Standard | High-Resolution MS with Isotopically Labeled Standard |
| Analyte | This compound | This compound | This compound |
| Alternative/Comparator | --- | Non-endogenous odd-chain acyl-CoA (e.g., C17:0-CoA) or Crotonyl-CoA | ¹³C-labeled this compound |
| Theoretical m/z ([M+H]⁺) | 908.2146 | 908.2 | 914.2347 (for a hypothetical [¹³C₆]-labeled version) |
| Measured Accurate Mass | Typically within 5 ppm | Not applicable | Typically within 5 ppm |
| Mass Error (ppm) | < 5 ppm | Not applicable | < 5 ppm |
| Key MS/MS Fragments | Neutral loss of 507 Da, m/z 428 | Precursor-to-product ion transitions | Shift in precursor and fragment masses corresponding to the isotopic label |
| Limit of Quantification (LOQ) | Low fmol to pmol range | Low fmol to pmol range | Low fmol to pmol range |
| Confidence in Identification | High (based on accurate mass and fragmentation) | Moderate (based on retention time and specific transition) | Very High (based on co-elution, accurate mass, and fragmentation pattern) |
Experimental Protocols
High-Resolution Mass Spectrometry of this compound
A liquid chromatography-high-resolution mass spectrometry (LC-HRMS) method is employed for the analysis of this compound.
Sample Preparation: Biological samples are quenched and extracted using a cold solvent mixture (e.g., methanol/acetonitrile (B52724)/water). Proteins are precipitated and removed by centrifugation. The supernatant is then dried and reconstituted in a suitable solvent for LC-MS analysis.
Liquid Chromatography: A reversed-phase column (e.g., C18) is used for chromatographic separation. The mobile phases typically consist of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid). A gradient elution is used to separate the acyl-CoAs.
Mass Spectrometry: An Orbitrap mass spectrometer is operated in positive ion mode. A full scan MS is acquired over a mass range of m/z 150-1000 with a resolution of at least 70,000. Data-dependent MS/MS is performed on the most intense ions, with a collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) fragmentation.
Data Analysis: The accurate mass of the [M+H]⁺ ion of this compound (theoretical m/z 908.2146) is extracted from the full scan data with a mass tolerance of less than 5 ppm. The MS/MS spectrum is then analyzed for characteristic fragment ions. The common fragmentation pattern for acyl-CoAs includes a neutral loss of the 5'-AMP moiety (507.1957 Da) and the formation of a phosphopantetheine fragment ion at m/z 428.0360[1][2]. For 3-oxoacyl-CoAs, a characteristic fragment at m/z 766 has been observed in negative ion mode[2].
Use of Internal Standards
For quantitative analysis using tandem mass spectrometry (e.g., on a triple quadrupole instrument), a stable isotope-labeled internal standard is ideal. However, if not available, a non-endogenous odd-chain fatty acyl-CoA (e.g., heptadecanoyl-CoA, C17:0-CoA) or a commercially available short-chain acyl-CoA like crotonoyl-CoA can be used[1]. The internal standard is added to the sample at a known concentration before extraction to correct for matrix effects and variations in instrument response. Multiple reaction monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
Synthesis and Use of ¹³C-Labeled this compound
For the highest level of confidence in identification and for accurate quantification, a ¹³C-labeled internal standard of this compound is recommended.
Synthesis: The synthesis of ¹³C-labeled 7-oxooctanoic acid can be achieved through various organic synthesis routes, for example, by using a ¹³C-labeled starting material in a multi-step synthesis. The labeled 7-oxooctanoic acid is then coupled to Coenzyme A using a suitable coupling agent.
Analysis: The ¹³C-labeled this compound is spiked into the sample. During LC-HRMS analysis, it will co-elute with the endogenous, unlabeled this compound. The mass spectrometer will detect both the labeled and unlabeled forms, which are distinguished by their mass difference. The presence of both compounds with the same retention time and a consistent mass shift in both the precursor and fragment ions provides unequivocal identification.
Mandatory Visualization
Caption: Experimental workflow for the identification of this compound.
Caption: Simplified metabolic pathway showing the role of this compound.
References
Comparative Analysis of 7-Oxooctanoyl-CoA Metabolism in Bacteria: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the metabolic nuances of bacterial pathways is critical for identifying novel therapeutic targets. This guide provides a comparative analysis of the metabolic context of 7-oxooctanoyl-CoA, a key intermediate in the essential biotin (B1667282) biosynthesis pathway, across different bacterial strains. While direct comparative quantification of this compound levels is not extensively documented in current literature, this guide offers a comprehensive overview of the divergent biosynthetic pathways leading to its formation, alongside a standardized methodology for its potential quantification.
Divergent Strategies in Biotin Biosynthesis: A Comparative Overview
This compound, also referred to as 7-keto-8-aminopelargonic acid (KAPA) in its acyl carrier protein (ACP) bound form, is a crucial precursor in the synthesis of biotin (Vitamin B7). Biotin is an essential cofactor for carboxylase enzymes involved in fatty acid synthesis, amino acid metabolism, and gluconeogenesis. Bacteria have evolved distinct strategies for the synthesis of the pimelate (B1236862) moiety, a key precursor to this compound. These differences present potential targets for the development of species-specific antimicrobial agents.
The biosynthesis of biotin can be broadly divided into two stages: the synthesis of pimeloyl-CoA (or pimeloyl-ACP) and the subsequent conversion of this precursor to biotin. The latter part of the pathway, involving the enzymes BioF, BioA, BioD, and BioB, is highly conserved across many bacterial species. However, the initial steps leading to the formation of the seven-carbon dicarboxylate pimelate show significant variation.
Below is a comparative table summarizing the key differences in the early stages of the biotin biosynthetic pathway in two well-characterized bacterial models, Escherichia coli and Bacillus subtilis.
| Feature | Escherichia coli | Bacillus subtilis |
| Pimelate Precursor Synthesis | Utilizes a modified fatty acid synthesis pathway. | Employs an oxidative cleavage of long-chain acyl-ACPs. |
| Key Enzymes | BioC (malonyl-ACP methyltransferase) and BioH (pimeloyl-ACP methyl ester esterase). | BioI (a cytochrome P450 enzyme) and BioW (pimeloyl-CoA synthetase). |
| Initial Substrate | Malonyl-ACP methyl ester. | Long-chain fatty acids. |
| Pathway Summary | The fatty acid synthesis machinery extends a malonyl-ACP methyl ester to a pimeloyl-ACP methyl ester, which is then hydrolyzed by BioH.[1][2] | A cytochrome P450 enzyme, BioI, oxidatively cleaves a C-C bond in a long-chain acyl-ACP to generate pimeloyl-ACP.[3] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the metabolic pathways and experimental procedures, the following diagrams, generated using Graphviz (DOT language), illustrate the biotin biosynthesis pathway and a general workflow for acyl-CoA quantification.
Caption: Divergent pathways for pimeloyl-ACP synthesis in E. coli and B. subtilis leading to the conserved biotin synthesis pathway.
Caption: A generalized experimental workflow for the quantification of intracellular acyl-CoA levels in bacteria.
Experimental Protocols for Acyl-CoA Quantification
1. Sample Collection and Quenching:
-
Rapidly harvest bacterial cells from a culture of known cell density.
-
Immediately quench metabolic activity by mixing the cell suspension with a cold solvent, such as a 60% methanol (B129727) solution pre-chilled to -40°C or lower. This step is crucial to prevent the degradation of labile acyl-CoA thioesters.
2. Cell Lysis:
-
Pellet the quenched cells by centrifugation at a low temperature.
-
Resuspend the cell pellet in an appropriate lysis buffer.
-
Lyse the cells using a method suitable for the specific bacterial strain, such as sonication on ice or bead beating. All steps should be performed at low temperatures to minimize enzymatic activity.
3. Acyl-CoA Extraction:
-
Following lysis, precipitate proteins by adding a solvent like acetonitrile (B52724).
-
Centrifuge to pellet the precipitated proteins and other cellular debris.
-
The supernatant containing the acyl-CoAs can be further purified and concentrated using solid-phase extraction (SPE) with a suitable sorbent (e.g., C18).
4. LC-MS/MS Analysis:
-
Separate the extracted acyl-CoAs using reverse-phase liquid chromatography. A C18 column is commonly used with a gradient of mobile phases, such as water with a small percentage of formic acid and acetonitrile with formic acid.
-
Detect and quantify the acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-daughter ion transitions for this compound would need to be determined using a synthesized standard.
-
For absolute quantification, a stable isotope-labeled internal standard corresponding to this compound should be added at the beginning of the extraction process.
5. Data Analysis:
-
Process the raw LC-MS/MS data using appropriate software to integrate peak areas.
-
Generate a standard curve using a pure standard of this compound of known concentrations.
-
Calculate the intracellular concentration of this compound by normalizing the peak area of the analyte to the peak area of the internal standard and relating this ratio to the standard curve. The final concentration is typically expressed as nmol/g of dry cell weight or a similar unit.
This guide provides a framework for the comparative analysis of this compound metabolism in bacteria. By understanding the divergent biosynthetic pathways and employing robust analytical techniques, researchers can gain valuable insights into this essential metabolic route, paving the way for the discovery of novel antimicrobial strategies.
References
A Comparative Guide to 7-Oxooctanoyl-CoA and Pimeloyl-CoA as Enzyme Substrates for Researchers
For researchers, scientists, and drug development professionals, understanding the substrate specificity of enzymes is paramount for pathway elucidation and inhibitor design. This guide provides a detailed comparison of pimeloyl-CoA, a key intermediate in biotin (B1667282) biosynthesis, and the related compound 7-oxooctanoyl-CoA as enzyme substrates. The comparison is based on available experimental data for pimeloyl-CoA and structural analysis for the less-characterized this compound.
Introduction to the Substrates
Pimeloyl-CoA is a well-established precursor in the biotin synthesis pathway in many organisms.[1][2] It is synthesized from pimelic acid by the enzyme pimeloyl-CoA synthetase (BioW) or through a modified fatty acid synthesis pathway.[1] Pimeloyl-CoA then serves as a substrate for 8-amino-7-oxononanoate (B1240340) synthase (AONS or BioF), which catalyzes its condensation with L-alanine to form 8-amino-7-oxononanoate, a critical step in the formation of the biotin vitamin.[3][4]
This compound is a structurally similar acyl-CoA molecule. While direct enzymatic studies on this compound are not extensively available in the current body of scientific literature, its structural features allow for a predictive comparison with pimeloyl-CoA in the context of the well-characterized enzymes of the biotin pathway.
Structural Comparison
A key difference lies in the terminal functional group of the acyl chain. Pimeloyl-CoA possesses a terminal carboxyl group, making it a dicarboxylic acid derivative. In contrast, this compound has a terminal methyl group, characteristic of a monocarboxylic acid with a ketone function at the C7 position. This structural divergence is critical in predicting their interaction with enzyme active sites.
Enzymatic Performance: A Comparative Analysis
The following sections detail the performance of these two molecules as substrates for the key enzymes in the early stages of biotin biosynthesis.
Pimeloyl-CoA Synthetase (BioW)
Pimeloyl-CoA synthetase (BioW) is responsible for the ATP-dependent conversion of pimelate (B1236862) to pimeloyl-CoA. Experimental evidence demonstrates that BioW exhibits stringent substrate specificity.
Quantitative Data for BioW Substrate Specificity
| Substrate | Relative Activity (%) | Reference |
| Pimelate (C7 dicarboxylic acid) | 100 | [1] |
| Adipate (C6 dicarboxylic acid) | Not a substrate | [1] |
| Suberate (C8 dicarboxylic acid) | Not a substrate | [1] |
| C7 monocarboxylic acid | Not a substrate | [1] |
Table 1: Substrate specificity of Pimeloyl-CoA Synthetase (BioW). The enzyme shows a strong preference for the C7 dicarboxylic acid, pimelate.
Based on the high specificity of BioW for a dicarboxylic acid of a precise length, it is highly improbable that 7-oxooctanoic acid (the precursor to this compound) would serve as a substrate for this enzyme. The absence of a terminal carboxyl group would likely prevent proper binding and activation within the BioW active site.
8-Amino-7-oxononanoate Synthase (AONS or BioF)
8-Amino-7-oxononanoate synthase (BioF) catalyzes the first committed step in the assembly of the biotin rings by condensing pimeloyl-CoA with L-alanine.[3][5] The enzyme's affinity for its acyl-CoA substrate has been characterized in different bacterial species.
Quantitative Data for BioF Substrate Kinetics with Pimeloyl-CoA
| Enzyme Source | Substrate | Km (µM) | Reference |
| Bacillus sphaericus | Pimeloyl-CoA | 1 | [3] |
| Escherichia coli | Pimeloyl-CoA | 25 | [3] |
Table 2: Michaelis-Menten constants (Km) of 8-Amino-7-oxononanoate Synthase (BioF) for Pimeloyl-CoA. Lower Km values indicate higher affinity of the enzyme for the substrate.
Direct experimental data on the use of this compound as a substrate for BioF is not currently available. However, considering the mechanism of the BioF-catalyzed reaction, which involves the condensation at the thioester carbonyl group, it is plausible that this compound could act as a substrate analog. The presence of the oxo group at the C7 position is a significant structural alteration compared to the methylene (B1212753) group in pimeloyl-CoA. This difference would likely impact the binding affinity and catalytic efficiency. It is conceivable that this compound could act as a competitive inhibitor of BioF by occupying the active site without undergoing the complete catalytic reaction, or it could be a much poorer substrate.
Signaling Pathways and Experimental Workflows
To visualize the roles of these substrates and the experimental approaches to study them, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the key experiments cited.
Synthesis of Acyl-CoA Derivatives
Objective: To synthesize pimeloyl-CoA or this compound for use in enzymatic assays.
Method: Chemo-enzymatic synthesis is a common and effective method.
-
Chemical Synthesis of the Acyl-N-acetylcysteamine (NAC) Thioester: The corresponding carboxylic acid (pimelic acid or 7-oxooctanoic acid) is activated and reacted with N-acetylcysteamine to form the thioester.
-
Enzymatic Thioester Exchange: The acyl-NAC thioester is then used as a substrate for a promiscuous acyl-CoA synthetase or a CoA transferase to exchange the NAC moiety for Coenzyme A.
-
Purification: The resulting acyl-CoA is purified using reverse-phase high-performance liquid chromatography (HPLC).
Enzymatic Assay for Pimeloyl-CoA Synthetase (BioW)
Objective: To determine the activity and substrate specificity of BioW.
Method: A coupled spectrophotometric assay or a direct HPLC-based assay can be used.
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), ATP, MgCl₂, Coenzyme A, the purified BioW enzyme, and the carboxylic acid substrate (e.g., pimelate or its analogs).
-
Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at the optimal temperature (e.g., 37°C).
-
Detection:
-
Spectrophotometric Assay: Couple the production of AMP or pyrophosphate to a detectable reaction, such as the NADH-dependent reduction of pyruvate (B1213749) catalyzed by lactate (B86563) dehydrogenase. Monitor the decrease in absorbance at 340 nm.
-
HPLC Assay: Stop the reaction at various time points by adding an acid (e.g., perchloric acid). Analyze the formation of pimeloyl-CoA by reverse-phase HPLC, monitoring the absorbance at 260 nm.
-
-
Kinetic Analysis: Determine the initial reaction velocities at varying substrate concentrations and fit the data to the Michaelis-Menten equation to calculate Km and Vmax.
Enzymatic Assay for 8-Amino-7-oxononanoate Synthase (BioF)
Objective: To measure the kinetic parameters of BioF with pimeloyl-CoA or potential analogs.
Method: A continuous spectrophotometric assay monitoring the release of Coenzyme A.
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., potassium phosphate, pH 7.5), L-alanine, pyridoxal (B1214274) 5'-phosphate (PLP), the acyl-CoA substrate (pimeloyl-CoA), and a thiol-reactive reagent such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Enzyme Preparation: Pre-incubate the purified BioF enzyme with PLP.
-
Initiation and Measurement: Initiate the reaction by adding the acyl-CoA substrate. Continuously monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the released Coenzyme A with DTNB to produce 2-nitro-5-thiobenzoate (TNB).
-
Kinetic Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curve. Determine Km and Vmax by measuring the rates at different pimeloyl-CoA concentrations.
Conclusion
Pimeloyl-CoA is a well-established and efficient substrate for the enzymes BioW and BioF in the biotin biosynthesis pathway. The available kinetic data underscores its importance as a key metabolic intermediate. In contrast, direct experimental evidence for the enzymatic processing of this compound is lacking. Based on the stringent substrate specificity of BioW, it is unlikely to be a substrate for pimeloyl-CoA synthesis. For BioF, while it might act as a substrate analog, its altered chemical structure suggests it would likely be a significantly poorer substrate or a potential inhibitor compared to pimeloyl-CoA. Further experimental investigation is required to definitively characterize the interaction of this compound with these and other enzymes. This guide provides a framework for such future studies, which are essential for a complete understanding of acyl-CoA metabolism and for the development of novel therapeutics targeting these pathways.
References
- 1. The pimeloyl-CoA synthetase BioW defines a new fold for adenylate-forming enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Divergent Strategies for Biotin Precursor Synthesis: A Comparative Guide to the Pimeloyl-Thioester Pathways in E. coli and B. subtilis
For researchers, scientists, and drug development professionals, understanding the subtle yet significant variations in essential metabolic pathways between different bacterial species is paramount for the development of targeted antimicrobial strategies. This guide provides an in-depth comparison of the upstream segment of the biotin (B1667282) biosynthesis pathway—the synthesis of the pimeloyl-thioester moiety—in the model organisms Escherichia coli and Bacillus subtilis. While the core downstream pathway for biotin ring assembly is largely conserved, the initial steps to generate the seven-carbon dicarboxylate precursor, pimeloyl-thioester, exhibit remarkable differences, offering potential targets for species-specific inhibition.
The synthesis of 7-keto-8-aminopelargonic acid (KAPA), a key intermediate in the biotin pathway, is catalyzed by the enzyme 8-amino-7-oxononanoate (B1240340) synthase (BioF). However, the nature of the acyl chain donor for BioF represents a fundamental divergence between E. coli and B. subtilis. In E. coli, the precursor is pimeloyl-acyl carrier protein (pimeloyl-ACP), generated through a modified fatty acid synthesis pathway. In contrast, B. subtilis utilizes pimeloyl-coenzyme A (pimeloyl-CoA), produced via a distinct pathway that involves the activation of free pimelic acid. This distinction in substrate specificity of the respective BioF enzymes dictates the upstream metabolic route.
Comparative Overview of Pimeloyl-Thioester Synthesis Pathways
A detailed comparison of the enzymes and substrates involved in the synthesis of the pimeloyl-thioester precursor for biotin biosynthesis in E. coli and B. subtilis is presented below.
| Feature | Escherichia coli | Bacillus subtilis |
| Pathway Name | Modified Fatty Acid Synthesis II (FASII) | Pimelic Acid Activation Pathway |
| Key Genes | bioC, bioH | bioW, bioI (non-essential) |
| Initial Substrate | Malonyl-ACP | Pimelic Acid |
| Acyl Chain Carrier | Acyl Carrier Protein (ACP) | Coenzyme A (CoA) |
| Key Enzymes & Function | BioC: Malonyl-ACP O-methyltransferaseBioH: Pimeloyl-ACP methyl esterase | BioW: Pimeloyl-CoA synthetaseBioI: Cytochrome P450 fatty acid hydroxylase/decarboxylase |
| Final Product | Pimeloyl-ACP | Pimeloyl-CoA |
| BioF Substrate | Pimeloyl-ACP or Pimeloyl-CoA | Pimeloyl-CoA (specific) |
Pathway Diagrams
To visually represent the differences in these pathways, the following diagrams were generated using the DOT language.
Detailed Comparison of Pathway Mechanisms
Escherichia coli: Hijacking the Fatty Acid Synthesis Machinery
E. coli employs a clever strategy to synthesize pimeloyl-ACP by coopting its own fatty acid synthesis (FASII) pathway.[1][2] The process begins with malonyl-ACP, a standard building block for fatty acid elongation.
-
Methylation by BioC : The enzyme BioC, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, methylates the free carboxyl group of malonyl-ACP to form malonyl-ACP methyl ester.[1] This modification is crucial as it "disguises" the carboxyl group, preventing its decarboxylation during the subsequent condensation reactions of the FASII cycle.
-
Two Rounds of Elongation : The malonyl-ACP methyl ester then enters the FASII pathway and undergoes two complete cycles of elongation, with each cycle adding a two-carbon unit from malonyl-CoA. This results in the formation of a seven-carbon chain, pimeloyl-ACP methyl ester.
-
Demethylation by BioH : The final step in the synthesis of the precursor is the removal of the methyl group from pimeloyl-ACP methyl ester by the esterase BioH, yielding pimeloyl-ACP.[3][4]
-
KAPA Synthesis by BioF : The E. coli BioF enzyme exhibits broader substrate specificity and can utilize either pimeloyl-ACP or pimeloyl-CoA to condense with L-alanine, forming KAPA.[5][6]
Bacillus subtilis: A Dedicated Pathway for Pimeloyl-CoA Synthesis
In contrast, B. subtilis has evolved a more direct, yet distinct, pathway for the synthesis of its required pimeloyl-thioester, pimeloyl-CoA.[7][8]
-
Source of Pimelic Acid : The ultimate precursor for this pathway is free pimelic acid. While the complete pathway for pimelic acid synthesis in B. subtilis is not fully elucidated, it is believed to be derived from the cleavage of long-chain fatty acids.[7]
-
The Role of BioI : The cytochrome P450 enzyme, BioI, is capable of oxidatively cleaving long-chain acyl-ACPs to produce pimeloyl-ACP.[8][9] However, genetic studies have shown that bioI is not essential for biotin synthesis in B. subtilis.[5][10] This suggests the existence of other, primary routes for pimelic acid generation.
-
Activation by BioW : The key enzyme in the B. subtilis pathway is BioW, a pimeloyl-CoA synthetase.[7][8] BioW activates free pimelic acid by ligating it to coenzyme A in an ATP-dependent reaction, forming pimeloyl-CoA.[11]
-
Specific KAPA Synthesis by BioF : The BioF enzyme in B. subtilis is highly specific for pimeloyl-CoA as its acyl donor for the condensation reaction with L-alanine to produce KAPA.[6] It cannot efficiently utilize pimeloyl-ACP, which explains the necessity of the BioW-dependent pathway.[6]
Experimental Protocols
Determination of BioF Substrate Specificity
Objective: To compare the ability of E. coli and B. subtilis BioF to utilize pimeloyl-ACP and pimeloyl-CoA.
Methodology:
-
Cloning and Expression: The bioF genes from E. coli and B. subtilis are cloned into expression vectors and transformed into an E. coli expression host. The proteins are overexpressed and purified using affinity chromatography.
-
Synthesis of Substrates: Pimeloyl-ACP is synthesized enzymatically. Pimeloyl-CoA is synthesized chemically or enzymatically.
-
Enzyme Assays: The activity of the purified BioF enzymes is assayed in the presence of either pimeloyl-ACP or pimeloyl-CoA and L-alanine. The formation of KAPA can be monitored by various methods, including HPLC or by coupling the reaction to the subsequent enzyme in the pathway, BioA, and monitoring the consumption of its co-substrate, S-adenosyl-L-methionine.
-
Data Analysis: The kinetic parameters (Km and kcat) for each substrate with each enzyme are determined to provide a quantitative measure of substrate specificity.
In Vivo Complementation Assays
Objective: To demonstrate the physiological relevance of the different pimeloyl-thioester synthesis pathways.
Methodology:
-
Construction of Mutant Strains: E. coli strains with deletions in bioC and/or bioH are constructed. A B. subtilis strain with a deletion in bioW is also created.
-
Complementation Plasmids: Plasmids expressing E. coli bioC and bioH, or B. subtilis bioW and bioI, are constructed.
-
Transformation and Growth Analysis: The complementation plasmids are transformed into the respective mutant strains. The ability of the transformed strains to grow on minimal medium lacking biotin is assessed. For strains containing the B. subtilis bioW plasmid, the medium must be supplemented with pimelic acid.
-
Interpretation: Successful growth (complementation) indicates that the expressed genes can functionally replace the deleted genes and produce the necessary precursor for biotin synthesis. For instance, expressing B. subtilisbioW (with pimelic acid supplementation) can rescue an E. coliΔbioCΔbioH mutant, demonstrating that the resulting pimeloyl-CoA can be used by the E. coli BioF. Conversely, expressing B. subtilis bioI in a B. subtilis ΔbioW mutant would not be expected to restore growth due to the specificity of B. subtilis BioF for pimeloyl-CoA.
Conclusion
The biosynthesis of the pimeloyl-thioester precursor for biotin synthesis represents a fascinating example of evolutionary divergence in a conserved metabolic pathway. E. coli has adapted its existing fatty acid synthesis machinery through the action of two key enzymes, BioC and BioH, to produce pimeloyl-ACP. In contrast, B. subtilis employs a dedicated enzyme, BioW, to activate free pimelic acid into pimeloyl-CoA, the specific substrate for its BioF enzyme. These fundamental differences in the initial stages of biotin synthesis highlight the metabolic plasticity of bacteria and present distinct molecular targets that could be exploited for the development of novel, species-specific antimicrobial agents. Further research into the regulation of these pathways and the precise mechanisms of the enzymes involved will undoubtedly provide deeper insights into bacterial metabolism and open new avenues for therapeutic intervention.
References
- 1. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pimeloyl-[acyl-carrier protein] methyl ester esterase (Escherichia coli K-12) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biotin synthesis in Bacillus subtilis | IDEALS [ideals.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. KEGG PATHWAY: eco00780 [kegg.jp]
- 10. ideals.illinois.edu [ideals.illinois.edu]
- 11. research.ed.ac.uk [research.ed.ac.uk]
A Comparative Guide to the Synthesis of 7-oxooctanoyl-CoA: Chemical vs. Enzymatic Routes
For researchers and professionals in drug development and metabolic studies, the efficient synthesis of acyl-coenzyme A (CoA) thioesters is a critical step. This guide provides a comparative analysis of different synthesis routes for 7-oxooctanoyl-CoA, a crucial intermediate in various biological pathways. We will delve into established chemical methods and discuss the potential of enzymatic synthesis, offering a comprehensive overview to aid in selecting the most suitable approach for your research needs.
Performance Comparison of Synthesis Routes
While specific quantitative data for the synthesis of this compound is not extensively documented, we can draw reliable comparisons from studies on structurally similar molecules, such as 6-oxoheptanoyl-CoA. The following table summarizes the expected efficiencies of different methods based on available literature.
| Synthesis Route | Typical Yield (%) | Reaction Time | Key Reagents | Advantages | Disadvantages |
| Carbonyldiimidazole (CDI) Activation | ~56% (for 6-oxoheptanoyl-CoA)[1] | ~2 hours | 7-oxooctanoic acid, CDI, Coenzyme A | Reliable for aliphatic and functionalized acids, relatively simple procedure.[1] | CDI is moisture sensitive. |
| Ethylchloroformate (ECF) Activation | Generally 40-60% for aliphatic acids[2] | ~1.5 hours | 7-oxooctanoic acid, ECF, Triethylamine, Coenzyme A | More reactive intermediate than CDI.[2] | Can produce side products, slightly lower average yields than CDI for aliphatic acids.[2] |
| Enzymatic Synthesis (Hypothetical) | Potentially >90% | Variable (enzyme dependent) | 7-oxooctanoic acid, ATP, Coenzyme A, Acyl-CoA Synthetase | High specificity, mild reaction conditions, high yields. | Specific enzyme may not be commercially available or may have low activity for the substrate. |
Note: The yield for the CDI activation method is based on the synthesis of 6-oxoheptanoyl-CoA as reported by Domnik et al. (2016), and it is anticipated that the synthesis of this compound would achieve a comparable yield.
Visualizing the Synthesis Pathways
To further elucidate the different synthesis routes, the following diagrams illustrate the chemical transformations and a general experimental workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
